N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide chemical structure and properties
Executive Summary N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide (CAS: 337924-40-0) is a disubstituted sulfamide derivative belonging to a class of compounds extensively investigated for their utility as Carbonic Anhyd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide (CAS: 337924-40-0) is a disubstituted sulfamide derivative belonging to a class of compounds extensively investigated for their utility as Carbonic Anhydrase (CA) inhibitors and anticonvulsants . Structurally, it functions as a bioisostere of sulfonamides, where the central sulfamide moiety (
) serves as a zinc-binding group (ZBG) within metalloenzyme active sites.
This guide analyzes the compound's chemical architecture, synthetic pathways, and pharmacological mechanisms, specifically focusing on the "Tail Approach" for isoform-selective enzyme inhibition.
Chemical Identity & Physicochemical Properties[1][2]
The molecule features a flexible sulfamide core flanked by two lipophilic domains: a 4-methylbenzyl group and a 2-thienylmethyl group. This specific topology optimizes interactions with the hydrophobic pockets of target enzymes (e.g., hCA II, hCA IX).
The synthesis of N,N'-disubstituted sulfamides requires preventing the formation of symmetrical byproducts. The most robust protocol involves a stepwise addition using sulfuryl chloride (
) or Catechol Sulfate as an activated intermediate.
Protocol: Stepwise Nucleophilic Substitution
Objective: Selective formation of the asymmetric sulfamide.
dropwise to the amine solution at low temperature to form the intermediate N-(2-thienylmethyl)sulfamoyl chloride.
Critical Control: Maintenance of
is vital to prevent decomposition of the sulfamoyl chloride.
Coupling (Formation of Sulfamide):
Reagents: 4-methylbenzylamine (1.0 eq),
(1.0 eq).
Procedure: Add the second amine to the reaction mixture. Allow to warm to room temperature (RT) and stir for 12–18 hours.
Work-up: Quench with water, extract with EtOAc, wash with brine, and dry over
.
Purification:
Recrystallization from EtOH/Water or Column Chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Pathway
Caption: Stepwise synthesis via sulfamoyl chloride intermediate to ensure asymmetric substitution.
Mechanism of Action: The "Tail Approach"
This compound is a classic example of the "Tail Approach" in rational drug design, primarily targeting Carbonic Anhydrases (CAs) .
Zinc Coordination (The Anchor)
The sulfamide moiety (
) acts as a "Zinc Binding Group" (ZBG).
The sulfamide nitrogen (ionized or neutral) coordinates directly to the
ion in the enzyme's active site.
This displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of
to bicarbonate.
Hydrophobic Selectivity (The Tails)
The efficacy of this specific molecule lies in its side chains:
2-Thienylmethyl Tail: Thiophene is a bioisostere of phenyl but with different electronic properties and size. It often occupies the hydrophobic pocket of hCA II (glaucoma target) or hCA IX (hypoxia-induced tumor target).
4-Methylbenzyl Tail: The para-methyl group provides steric bulk that can clash with residues in the narrower active sites of off-target isoforms (like hCA I), thereby enhancing selectivity for the therapeutic targets.
Visualization: Pharmacophore Interactions
Caption: Pharmacophore mapping showing the Zinc-binding core and the dual "tails" interacting with hydrophobic pockets.
Glaucoma: Inhibition of hCA II in the ciliary body reduces aqueous humor secretion, lowering intraocular pressure (IOP). The thiophene moiety is historically significant in this domain (e.g., Dorzolamide).
Oncology: The hCA IX and XII isoforms are overexpressed in hypoxic tumors. The lipophilicity of the 4-methylbenzyl group aids in membrane permeability, potentially allowing intracellular access or specific binding to the extracellular domain of membrane-bound CAs.
Anticonvulsant Activity
Structurally, the compound resembles Zonisamide (a benzisoxazole methane sulfonamide).
Mechanism: Blockade of voltage-sensitive sodium channels and T-type calcium channels.
Relevance: The N-benzyl moiety is a known pharmacophore in anti-seizure medication development, stabilizing the inactivated state of sodium channels.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both families of enzymes. Journal of Medicinal Chemistry. Link
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link
Reitz, A. B., et al. (2009). Sulfamide derivatives as novel anticonvulsants. Current Opinion in Drug Discovery & Development.
AK Scientific . (2024). Product Catalog: N-(4-Methylbenzyl)-N'-(2-thienylmethyl)sulfamide (CAS 337924-40-0).[1] Link
Molecular weight and formula of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
The following technical guide details the molecular profile, synthesis, and application logic for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide , a specialized unsymmetrical sulfamide scaffold relevant to medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular profile, synthesis, and application logic for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide , a specialized unsymmetrical sulfamide scaffold relevant to medicinal chemistry, specifically in the design of Carbonic Anhydrase Inhibitors (CAIs) and anticonvulsant agents.
Physicochemical Identity
This section establishes the definitive molecular metrics for the compound. These values are calculated based on the IUPAC structure N-(4-methylbenzyl)-N'-(thiophen-2-ylmethyl)sulfamide.
Property
Value
Notes
Molecular Formula
C₁₃H₁₆N₂O₂S₂
Confirmed via fragment summation.
Molecular Weight
296.41 g/mol
Average mass.
Monoisotopic Mass
296.0653 Da
Essential for High-Res MS (HRMS) validation.
LogP (Predicted)
~2.8 - 3.1
Lipophilic; crosses BBB (Blood-Brain Barrier).
TPSA
~75 Ų
Topological Polar Surface Area; indicates good oral bioavailability.
H-Bond Donors
2
Sulfamide -NH- protons.
H-Bond Acceptors
4
Sulfonyl oxygens (2) + Thiophene S + Sulfamide N.
Structural Fragments[1][2][3][4][5]
Core: Sulfamide linker (-NH-SO₂-NH-), a bioisostere of urea and sulfonamide.
Moiety A (Lipophilic/Steric): 4-methylbenzyl group (p-tolyl-methyl). Provides hydrophobic bulk for active site filling.
Moiety B (Electronic/Chelating): 2-thienylmethyl group (thenyl).[1][2] The thiophene ring is an electron-rich heterocycle often used to optimize π-π stacking interactions.
Synthesis Strategy: The Unsymmetrical Challenge
Synthesizing unsymmetrical sulfamides (R¹-NH-SO₂-NH-R²) is chemically distinct from symmetric analogs. Direct reaction of amines with sulfuryl chloride often yields symmetric byproducts (R¹-NH-SO₂-NH-R¹).
Setup: Flame-dry a 50 mL round-bottom flask (RBF) under Argon atmosphere.
Reagent Prep: Charge with Sulfuryl Chloride (SO₂Cl₂) (1.2 eq) in anhydrous Dichloromethane (DCM). Cool to -78°C (dry ice/acetone bath). Critical: Low temperature prevents double substitution.
Addition: Dissolve 4-methylbenzylamine (1.0 eq) and Triethylamine (TEA) (1.1 eq) in DCM. Add this solution dropwise to the SO₂Cl₂ over 30 minutes.
Monitoring: Stir at -78°C for 1 hour. Monitor by TLC (Intermediate is unstable; proceed immediately).
Phase 2: Coupling (Nucleophilic Substitution)
Addition: Add 2-thienylmethylamine (1.0 eq) mixed with TEA (1.5 eq) in DCM dropwise to the cold reaction mixture.
Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at Room Temperature (RT) overnight.
Quench: Quench with saturated NH₄Cl solution.
Phase 3: Purification
Extraction: Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amines), then Brine.
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Isolation: Purify via Flash Column Chromatography.
Stationary Phase: Silica Gel.
Mobile Phase: Hexane:Ethyl Acetate (Gradient 8:2 to 6:4).
Expected Rf: ~0.4 (in 7:3 Hex:EtOAc).
Mechanism of Action & Applications
This molecule is a classic candidate for Carbonic Anhydrase (CA) Inhibition and CNS modulation .
Carbonic Anhydrase Inhibition (CAI) Logic
Sulfamides are transition-state analogs of the carbonate ion.
Zinc Binding: The sulfamide nitrogen (deprotonated form) or the oxygen atoms coordinate with the Zn²⁺ ion in the CA active site.
Selectivity Filter:
The 4-methylbenzyl tail targets the hydrophobic pocket of the enzyme (Val121, Leu198 region in hCA II).
The 2-thienyl tail interacts via π-stacking with aromatic residues (Phe131), potentially offering selectivity for hCA IX or XII (tumor-associated isoforms) over hCA I/II (cytosolic).
Biological Signaling Diagram
Figure 2: Pharmacological mechanism of action for sulfamide-based inhibitors.[3]
Analytical Validation (Self-Validating System)
To ensure the synthesized compound is the target and not a symmetric byproduct, check these specific spectral markers:
Technique
Marker
Diagnostic Value
¹H NMR
δ 4.1 - 4.4 ppm (Two doublets/singlets)
You must see two distinct methylene (CH₂) signals. If you see only one CH₂ peak, you have made the symmetric byproduct.
¹H NMR
δ 6.9 - 7.3 ppm (Thiophene vs Phenyl)
Thiophene protons (3H) have distinct coupling constants (J ~3-5 Hz) compared to the Phenyl AA'BB' system.
HRMS
m/z 297.07
Look for [M+H]⁺ = 297.07. Symmetric byproducts will be mass ~274 (dithienyl) or ~318 (dibenzyl).
IR
1150 & 1350 cm⁻¹
Strong SO₂ symmetric and asymmetric stretches.
References
Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres of Sulfonamides and Ureas in Drug Design. Current Topics in Medicinal Chemistry.
Winum, J. Y., et al. (2006). Sulfamates and sulfamides: new motifs for the design of carbonic anhydrase inhibitors. Medicinal Research Reviews. Link
PubChem Compound Summary . Sulfamide Derivatives and Analogues. National Center for Biotechnology Information. Link
Mechanism of action for thienylmethyl sulfamide compounds
Topic: Mechanism of Action for Thienylmethyl Sulfamide Compounds Focus Entity: N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) and Analogues Audience: Researchers, Medicinal Chemists, and Drug Development Professi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mechanism of Action for Thienylmethyl Sulfamide Compounds
Focus Entity: N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) and Analogues
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Sulfamide Renaissance
Thienylmethyl sulfamides represent a distinct evolution in the pharmacophore design of anticonvulsant and antiglaucoma agents. Unlike traditional sulfonamides (
), sulfamides () offer a unique geometry and hydrogen-bonding potential that alters their interaction with metalloenzymes.
The primary mechanism of action (MoA) for this class—exemplified by the clinical candidate JNJ-26990990 —is the potent, broad-spectrum inhibition of Carbonic Anhydrase (CA) isozymes, specifically the brain-dominant cytosolic isoforms (hCA II, VII) and transmembrane isoforms (hCA XII, XIV). While originally hypothesized to function via sodium channel blockade (similar to Zonisamide), rigorous kinetic and crystallographic data have confirmed that these compounds act primarily as "Zinc-anchored" modulators of neuronal pH buffering.
Chemical Basis: The Thienyl-Sulfamide Scaffold
The structural core consists of a lipophilic thiophene or benzothiophene ring linked via a methylene bridge to a sulfamide moiety.
The Anchor (
): Acts as a bioisostere of the sulfonamide group. The terminal amino group coordinates directly with the catalytic Zinc ion () in the enzyme active site.
The Linker (
): Provides rotational freedom, allowing the inhibitor to adopt a "folded" conformation within the active site.
The Tail (Thiophene/Benzothiophene): Occupies the hydrophobic sub-pocket of the enzyme. The sulfur atom in the thiophene ring often engages in specific
-stacking or hydrophobic interactions with residues like Phe131 or Leu198 in hCA II.
Primary Mechanism of Action: Carbonic Anhydrase Inhibition[1][2][3]
The anticonvulsant efficacy of thienylmethyl sulfamides is driven by the inhibition of brain Carbonic Anhydrases , which disrupts the physiological buffering of neuronal activity.
The Molecular Binding Event
Upon entering the active site of the Carbonic Anhydrase enzyme:
Displacement: The sulfamide moiety displaces the zinc-bound water molecule/hydroxide ion (
), which is the catalytic nucleophile for hydration.
Coordination: The deprotonated nitrogen of the sulfamide forms a tetrahedral coordination geometry with the
ion.
Stabilization: The thienyl tail extends into the hydrophobic half of the active site, stabilizing the complex and preventing the entry of substrate (
).
Physiological Cascade (The "pH-Gating" Hypothesis)
Inhibition of CA leads to a transient accumulation of
and a depletion of bicarbonate () in the intracellular and extracellular spaces.
Intracellular Acidification: The accumulation of
lowers intracellular pH ().
Channel Modulation: Many voltage-gated ion channels (e.g., NMDA receptors, Voltage-gated Calcium Channels) are pH-sensitive. A drop in pH reduces the open probability of excitatory channels (NMDA) and increases the conductance of inhibitory channels (GABA-A).
Result: A net hyperpolarization of the neuronal membrane, raising the seizure threshold.
Pathway Visualization
Figure 1: The cascade of events from molecular binding to physiological seizure control.
Experimental Validation Protocols
To validate the mechanism of a novel thienylmethyl sulfamide, the following self-validating protocols are standard in the field.
Stopped-Flow
Hydration Assay
Purpose: To determine the Inhibition Constant (
) against specific CA isozymes.
Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Purified hCA enzyme, Saturated
solution.
Protocol:
Incubate enzyme with increasing concentrations of the sulfamide inhibitor for 15 minutes at room temperature.
Rapidly mix the enzyme-inhibitor complex with the
substrate solution in a stopped-flow spectrophotometer.
Monitor the absorbance change at 557 nm (acidification rate).
Calculate the initial velocity (
) and fit to the Morrison equation for tight-binding inhibitors.
Validation: Acetazolamide must be used as a positive control (
nM against hCA II).
X-Ray Crystallography (Soaking Method)
Purpose: To confirm the "Tail" interaction in the hydrophobic pocket.
Protocol:
Grow crystals of hCA II using the hanging drop vapor diffusion method (precipitant: ammonium sulfate).
Soak native crystals in a solution containing the thienylmethyl sulfamide (saturated) for 2–24 hours.
Collect diffraction data and solve the structure via molecular replacement.
Critical Check: Look for the electron density of the sulfamide nitrogen coordinating the Zinc ion at a distance of ~1.9–2.1 Å.
Experimental Workflow Diagram
Figure 2: Validation workflow for confirming MoA and therapeutic potential.
Data Summary: Comparative Potency
The following table synthesizes kinetic data comparing JNJ-26990990 (a thienylmethyl sulfamide) against standard anticonvulsant sulfonamides. Note the nanomolar potency against brain-associated isoforms (II, VII).
Compound
Class
hCA I ( nM)
hCA II ( nM)
hCA VII ( nM)
hCA XII ( nM)
JNJ-26990990
Thienylmethyl Sulfamide
285
8.6
5.4
3.8
Zonisamide
Benzisoxazole Sulfonamide
56
35
22
18
Topiramate
Sulfamate
250
5
2.5
3.8
Acetazolamide
Sulfonamide (Control)
250
12
2.5
5.7
Data Source: Supuran et al. (2016) and Parker et al. (2009).
References
Parker, M. H., et al. (2009). "Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into human clinical studies."[1] Journal of Medicinal Chemistry. Link
Supuran, C. T., et al. (2016). "The anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog strongly inhibit carbonic anhydrases: solution and X-ray crystallographic studies."[2] Organic & Biomolecular Chemistry. Link
De Simone, G., & Supuran, C. T. (2010). "Carbonic anhydrase inhibitors: Zonisamide and the novel antiepileptic sulfamide JNJ-26990990 inhibit the cytosolic isozyme XIII." Bioorganic & Medicinal Chemistry Letters. Link
Mishra, C. B., et al. (2018). "Sulfonamides: A review on their synthesis and biological activities." Journal of Drug Delivery and Therapeutics. Link
A Comprehensive Technical Guide to the Synthesis and Bioactivity Profiling of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
For Researchers, Scientists, and Drug Development Professionals Abstract The sulfamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to mimic the transition state of peptide hydrolysis and to...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to mimic the transition state of peptide hydrolysis and to act as a versatile scaffold in the design of enzyme inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of a novel, unsymmetrically substituted sulfamide, N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide. While specific bioactivity data for this compound is not yet publicly available, this document serves as a comprehensive roadmap for its synthesis, characterization, and subsequent biological evaluation. Drawing upon the well-established pharmacological profiles of structurally related benzyl and thienyl-containing sulfonamides and sulfamides, we present a cogent rationale for investigating its potential as an antibacterial, anticancer, and enzyme-inhibiting agent. Detailed, step-by-step protocols for a proposed synthetic route and a suite of in vitro bioassays are provided, equipping researchers with the necessary tools to unlock the therapeutic potential of this promising molecule.
Introduction: The Rationale for Investigating N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
The pursuit of novel molecular entities with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. The sulfamide functional group (R-NH-SO₂-NH-R') has emerged as a privileged scaffold due to its unique stereoelectronic properties, which allow it to act as a non-hydrolyzable mimic of a peptide bond and a potent hydrogen bond donor and acceptor.[1] This has led to the development of sulfamide-containing drugs with a broad spectrum of biological activities.[2][3]
The target molecule of this guide, N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, incorporates two key pharmacophoric fragments: a 4-methylbenzyl group and a 2-thienylmethyl group.
The Benzyl Moiety: N-benzyl substitution is a common feature in a variety of biologically active compounds, including anticancer agents.[4] The benzyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, contributing to target affinity and selectivity. The 4-methyl substitution can further enhance these interactions and influence the compound's metabolic stability.
The Thienyl Moiety: The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs.[5][6][7] Its presence can modulate a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and can also contribute to target binding. Thiophene-containing sulfonamides have shown promise as carbonic anhydrase inhibitors and antibacterial agents.[5][8]
The combination of these two moieties on a central sulfamide scaffold presents an exciting opportunity for the discovery of a novel therapeutic agent with a unique bioactivity profile. This guide outlines a systematic approach to the synthesis and biological evaluation of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide.
Proposed Synthesis of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
The synthesis of unsymmetrical sulfamides can be achieved through various methods. A common and effective approach involves a two-step, one-pot reaction starting from sulfuryl chloride or a related reagent. The proposed synthetic route for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is outlined below.
Synthetic Workflow
Caption: Proposed two-step, one-pot synthesis of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide.
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
Formation of Sulfamoyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of sulfuryl chloride (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for an additional 1 hour.
Amination: To the reaction mixture, add a solution of 2-thienylmethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM dropwise at 0 °C.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Bioactivity Profiling: A Multi-pronged Approach
Based on the known biological activities of sulfonamides and sulfamides, a comprehensive screening strategy is proposed to evaluate the therapeutic potential of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide.[3][9][10] The primary areas of investigation will be its antibacterial, anticancer, and enzyme inhibitory activities.
Antibacterial Activity Screening
Sulfonamides are a well-established class of antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10]
3.1.1. Experimental Workflow for Antibacterial Screening
Caption: Workflow for determining the antibacterial activity of the target compound.
Preparation of Bacterial Inoculum: Culture Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth overnight. Dilute the cultures to a standardized concentration (e.g., 0.5 McFarland standard).
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plates at 37 °C for 18-24 hours.
Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Screening
Sulfonamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization.[2][11][12]
3.2.1. Experimental Workflow for Anticancer Screening
Caption: Workflow for evaluating the in vitro anticancer activity of the target compound.
3.2.2. Detailed Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assays
3.3.1. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[8][13][14] Sulfonamides are classic CA inhibitors.
Detailed Protocol: Carbonic Anhydrase II Inhibition Assay
Assay Principle: This assay is based on the esterase activity of CA II, which hydrolyzes p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, purified human CA II enzyme, and the test compound at various concentrations.
Initiation: Initiate the reaction by adding pNPA.
Kinetic Measurement: Monitor the rate of p-nitrophenol formation by measuring the increase in absorbance at 400 nm over time using a microplate reader.
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
3.3.2. Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[11][15] Sulfonamide-based kinase inhibitors have been successfully developed.[16][17]
Assay Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Kinase Reaction: In a 96-well plate, set up a kinase reaction containing the target kinase (e.g., a tyrosine kinase), its substrate, ATP, and the test compound at various concentrations.
ADP Detection: After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data from the bioactivity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Bioactivity of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide (Hypothetical Data)
Assay
Target/Cell Line
Endpoint
Result (e.g., IC₅₀ or MIC)
Antibacterial Activity
S. aureus
MIC
[Value] µg/mL
E. coli
MIC
[Value] µg/mL
Anticancer Activity
MCF-7
IC₅₀
[Value] µM
A549
IC₅₀
[Value] µM
HCT116
IC₅₀
[Value] µM
Enzyme Inhibition
Carbonic Anhydrase II
IC₅₀
[Value] µM
[Specific Kinase]
IC₅₀
[Value] µM
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and bioactivity profiling of the novel sulfamide, N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide. The proposed synthetic route is robust and adaptable, and the suggested panel of in vitro assays will enable a thorough evaluation of its therapeutic potential. Positive results in any of these initial screens would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The exploration of this and related sulfamide derivatives holds significant promise for the discovery of new and effective therapeutic agents.
References
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. 2024. [Link]
Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. 2021. [Link]
Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. Molecules. 2022. [Link]
Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. 2002. [Link]
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. 2022. [Link]
Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry. 2017. [Link]
Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][2][3][11]triazines. European Journal of Medicinal Chemistry. 2014. [Link]
Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016. [Link]
Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Journal of Chemistry. 2018. [Link]
Inhibition of protein kinase and antiproliferative activity of sulfonamide derivatives of. ResearchGate. N.d. [Link]
Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. Journal of Enzyme Inhibition and Medicinal Chemistry. 2006. [Link]
Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011. [Link]
Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry. 2017. [Link]
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules. 2023. [Link]
Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. Molecules. 2023. [Link]
Therapeutic importance of synthetic thiophene. ResearchGate. 2018. [Link]
5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. FLORE Repository. 2022. [Link]
Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. 2026. [Link]
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. 2025. [Link]
Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. Semantic Scholar. 2016. [Link]
Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. N.d. [Link]
synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. PubMed. 2013. [Link]
Therapeutic importance of synthetic thiophene. Chemistry Central Journal. 2018. [Link]
Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2012. [Link]
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 2020. [Link]
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. 2020. [Link]
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. 2020. [Link]
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences. 2024. [Link]
N-(4-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E. 2012. [Link]
A Technical Guide to the Medicinal Chemistry of Benzyl and Thienyl Sulfamide Analogs
This guide provides an in-depth exploration of the medicinal chemistry of two critical subclasses of sulfonamides: benzyl and thienyl analogs. We will move beyond simple recitation of facts to dissect the causality behin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the medicinal chemistry of two critical subclasses of sulfonamides: benzyl and thienyl analogs. We will move beyond simple recitation of facts to dissect the causality behind synthetic choices, the logic of structure-activity relationship (SAR) studies, and the application of these scaffolds to diverse biological targets. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage these privileged structures in their own discovery programs.
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
Since the discovery of Prontosil in the 1930s, the sulfonamide functional group has established itself as a cornerstone of medicinal chemistry.[1] Initially celebrated for revolutionizing the treatment of bacterial infections, the "sulfa drugs" were the first class of synthetic antimicrobial agents to be widely used.[2][3] Their mechanism, the competitive inhibition of dihydropteroate synthase in the bacterial folic acid pathway, is a classic example of rational drug design.[4][5]
However, the utility of the sulfonamide extends far beyond its antibacterial origins. The unique physicochemical properties of the sulfonyl-amide linkage—its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient appended chemical moieties in precise three-dimensional space—have made it a versatile scaffold for a vast array of therapeutic agents.[1][6] Today, sulfonamide-containing drugs are used as anticancer, antiviral, anti-inflammatory, diuretic, and antidiabetic agents.[1][3][5]
This guide focuses on two particularly fruitful variations: the N-benzyl sulfonamides and the thienyl sulfonamides. The incorporation of the benzyl group provides a robust, synthetically tractable anchor for exploring hydrophobic pockets in target proteins, while the thienyl group, a common bioisostere of the phenyl ring, introduces unique electronic properties and metabolic profiles.[7][8] By examining these two scaffolds, we can illuminate the core principles of modern medicinal chemistry.
Chapter 1: The Sulfonamide Core - Properties and Synthesis
Physicochemical and Structural Properties
The sulfonamide group (R-SO₂NH-R') is a non-planar, tetrahedral structure that serves as a critical pharmacophore. Its acidity and hydrogen bonding capacity can be modulated by the nature of the substituents on the nitrogen and sulfur atoms. Aryl sulfonamides, in particular, are common recognition elements in ligands that target enzymes like kinases and carbonic anhydrases, often forming key anchoring hydrogen bonds with protein backbones.[6] This ability to form strong, directional interactions is a primary reason for its prevalence in drug design.
General Synthetic Strategies
The construction of the sulfonamide bond is a foundational reaction in medicinal chemistry. The choice of synthetic route is dictated by the availability of starting materials, functional group tolerance, and desired scale.
The most common and direct method involves the nucleophilic attack of a primary or secondary amine on an electrophilic sulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Experimental Protocol 1: General Synthesis of an N-Benzyl Sulfonamide
Reactant Preparation: Dissolve the desired benzylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq).
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the corresponding arylsulfonyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent side product formation.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Work-up and Isolation: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the final sulfonamide. Self-Validation: Purity is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the structure and molecular formula are correct.
Caption: General Synthesis of Sulfonamides.
Chapter 2: Benzyl Sulfamide Analogs - A Scaffold for Diverse Targets
The N-benzyl sulfonamide moiety is a privileged substructure found in numerous biologically active compounds.[8] The benzyl group provides a versatile handle for probing hydrophobic pockets within target proteins, and its substitution pattern can be readily modified to fine-tune steric and electronic properties.
Case Study: TRPV1 Antagonists for Analgesia
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a key integrator of pain signals.[9] Its antagonists are highly sought after as potential non-opioid analgesics. Medicinal chemistry efforts have identified potent TRPV1 antagonists based on a 2-(phenyl)propanamide core bearing a benzyl sulfamide.[10]
Structure-Activity Relationship (SAR) Insights:
Early studies revealed that the nature of the "C-region" of the molecule, which includes the benzyl group, was critical for potent antagonism.
Phenyl vs. Pyridine: Phenyl C-region derivatives consistently exhibited better antagonism than their corresponding pyridine surrogates, suggesting a preference for a specific hydrophobic and electronic environment in the TRPV1 binding pocket.[9][10]
Substitution on the Benzyl Ring: Introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), at the 4-position of the benzyl ring generally enhanced potency.
Amino Substituents: The amine attached to the benzyl ring was also a key site for modification. Small alkyl groups were found to be optimal for activity.
Table 1: SAR Summary of Benzyl Sulfamide TRPV1 Antagonists
Compound ID
C-Region Core
R Group (on Benzyl)
Potency (Ki, nM)
43
Phenyl
2-(dipropylamino)-4-(CF₃)
0.3
44S
Phenyl
2-(butyl(methyl)amino)-4-(CF₃)
0.3
| Pyridine Analog of 43 | Pyridine | 2-(dipropylamino)-5-(CF₃) | >100 |
Data adapted from studies on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides.[9][10]
The thiophene ring is a five-membered aromatic heterocycle that is often used as a bioisosteric replacement for a phenyl ring.[7] Its inclusion can alter a molecule's polarity, metabolic stability, and target engagement profile. Thienyl sulfonamides have emerged as a particularly rich area of drug discovery.[7]
Case Study: Antibacterials Against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)
The rise of multidrug-resistant bacteria presents a grave global health threat. CRKP is a particularly challenging pathogen with limited treatment options. Recent research has demonstrated that substituted thienyl sulfonamides possess potent antibacterial activity against clinical CRKP isolates.[7][11]
Synthetic Approach and SAR Insights:
A robust synthetic strategy for accessing these analogs is the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient installation of diverse substituents onto the thiophene core.[11]
Synthesis: The key step involves coupling a boronic acid or ester with a halogenated thienyl sulfonamide precursor, catalyzed by a palladium complex. This method offers broad functional group tolerance, enabling the rapid generation of a library of analogs for SAR studies.
SAR: Studies on a series of substituted thiophene-2-sulfonamides revealed that specific substitution patterns were crucial for high activity. For example, compounds with a 4-bromophenyl or 4-chlorophenyl group attached to the thiophene ring showed excellent minimum inhibitory concentrations (MICs). Interestingly, a direct correlation between computational docking scores and experimental bioactivity was not always observed, highlighting the importance of empirical testing in the drug discovery process.[7]
Table 2: Antibacterial Activity of Thienyl Sulfonamides Against CRKP
Compound ID
Thiophene Substituent
MIC (µg/mL)
3c
4-(4-bromophenyl)
8
3f
4-(3,4-dichlorophenyl)
16
| 3g | 4-(4-chlorophenyl) | 8 |
Data represents activity against representative CRKP clinical isolates.[7]
Experimental Protocol 2: Synthesis of a Thienyl Sulfonamide via Suzuki-Miyaura Coupling
Reactant Preparation: In a reaction vessel, combine the halogenated thienyl sulfonamide (e.g., 4-bromo-thiophene-2-sulfonamide) (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
Solvent and Base: Add a suitable solvent system (e.g., a mixture of dioxane and water) and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq).
Reaction Execution: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: This step is critical to remove oxygen, which can deactivate the palladium catalyst and lead to undesired side reactions. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material using flash column chromatography to obtain the desired coupled product. Self-Validation: The final compound's identity and purity are confirmed through comprehensive spectroscopic analysis (NMR, HRMS).
Chapter 4: Integrated Drug Discovery and Future Perspectives
The development of benzyl and thienyl sulfamide analogs follows an iterative, self-validating workflow that is central to modern medicinal chemistry. This process ensures that decisions are data-driven and that resources are focused on the most promising chemical space.
Caption: Iterative Workflow in Medicinal Chemistry.
Future Directions:
The future of sulfonamide research is bright. Key areas of focus will include:
Overcoming Resistance: For antimicrobial applications, novel sulfonamide designs are needed to circumvent established resistance mechanisms.[1]
Targeting New Pathways: The versatility of the scaffold makes it suitable for exploring novel biological targets in areas like oncology and neurodegenerative disease.
Improving Pharmacokinetics: A major challenge remains the optimization of solubility and bioavailability.[1] Formulation strategies and prodrug approaches will be critical.
Chapter 5: Foundational Mechanisms of Action
While benzyl and thienyl sulfamides address a wide range of targets, the foundational mechanism of action for the entire class remains the inhibition of folic acid synthesis in bacteria. This pathway serves as a perfect model for understanding competitive enzyme inhibition.
An In-depth Technical Guide to N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Introduction: The Emergence of Unsymmetrical Sulfamides in Modern Drug Discovery The sulfamide moiety, a sulfuryl group flanked by two nitrogen atoms, has garnered increasing attention in medicinal chemistry as a versati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emergence of Unsymmetrical Sulfamides in Modern Drug Discovery
The sulfamide moiety, a sulfuryl group flanked by two nitrogen atoms, has garnered increasing attention in medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents.[1] Its ability to act as a hydrogen bond donor and acceptor allows for potent interactions with biological targets.[2] Unlike their well-studied sulfonamide cousins, sulfamides offer a unique three-dimensional arrangement of functional groups, which can be exploited for fine-tuning pharmacokinetic and pharmacodynamic properties. This guide focuses on the unsymmetrical sulfamide, N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, a compound of interest due to the convergence of two biologically relevant motifs: the benzylamine and thienylmethylamine substructures. The presence of these groups suggests potential applications in a range of therapeutic areas, from oncology to neuropharmacology and anti-infective research.[3][4][5] This document serves as a comprehensive technical resource for researchers and drug development professionals, providing insights into its synthesis, potential biological activities, and essential safety considerations.
Section 1: Chemical Identity and Physicochemical Properties
Property
Estimated Value
Source/Justification
Molecular Formula
C13H16N2O2S2
Calculated from structure
Molecular Weight
296.41 g/mol
Calculated from structure
Appearance
White to off-white solid
Inferred from similar sulfamides
Melting Point
Not Determined
Expected to be a solid at room temperature based on molecular weight and polarity
Solubility
Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water
Inferred from the hydrophobic nature of the benzyl and thienyl groups
LogP
Not Determined
Estimated to be moderately lipophilic
Chemical Structure:
Caption: 2D structure of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide.
Section 2: Synthesis and Characterization
The synthesis of unsymmetrical sulfamides can be challenging due to the potential for the formation of symmetrical side products. A modern and efficient approach involves the use of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry.[2][6][7] This method allows for a stepwise and controlled addition of different amines to a sulfuryl fluoride precursor.
Proposed Synthetic Workflow:
A plausible synthetic route for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is a two-step process starting from sulfuryl fluoride (SO2F2) or a stable precursor.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol:
Step 1: Synthesis of N-(4-methylbenzyl)sulfamoyl fluoride
To a stirred solution of N-(4-methylbenzyl)amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add a solution of a sulfuryl fluoride precursor, such as imidazolium-1-sulfonate, (1.1 eq.) in anhydrous DCM.
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.), dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-methylbenzyl)sulfamoyl fluoride intermediate. This intermediate may be used in the next step without further purification.
Step 2: Synthesis of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Dissolve the crude N-(4-methylbenzyl)sulfamoyl fluoride (1.0 eq.) in anhydrous DCM.
To this solution, add N-(2-thienylmethyl)amine (1.0 eq.) followed by the dropwise addition of DBU (1.2 eq.) at 0 °C.
Allow the reaction to warm to room temperature and stir for 24-48 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide.
Characterization:
The final product should be characterized by standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula and exact mass.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, S=O).
Section 3: Potential Biological Activity and Mechanism of Action
While the specific biological activity of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide has not been reported, the structural motifs present in the molecule suggest several potential therapeutic applications. Sulfonamide and sulfamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10]
Anticancer Activity: Many N-benzyl sulfonamides have been investigated as potential anticancer agents.[4] The benzyl group can participate in hydrophobic and π-stacking interactions within the active sites of various enzymes. The thienyl moiety is also a common scaffold in anticancer drug design.[11] Potential mechanisms could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the Janus kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway.[8]
Antibacterial Activity: Thienyl sulfonamides have shown promise as antibacterial agents, particularly against multidrug-resistant strains.[5][11] The proposed mechanism for some sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.
Section 4: Inferred Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) is available for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide. The following information is inferred from the safety profiles of its constituent amines and the general class of sulfonamides and sulfamides. This information should be used as a guide for handling by trained professionals only.
Hazard Identification
GHS Classification (Predicted):
Skin Corrosion/Irritation (Category 2)
Serious Eye Damage/Eye Irritation (Category 2A)
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
Potential Health Effects:
Inhalation: May cause respiratory tract irritation.
Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.
Eye Contact: May cause serious eye irritation.
Ingestion: May be harmful if swallowed.
Allergenicity: Sulfonamides are a known class of compounds that can cause allergic reactions in susceptible individuals.[12][13]
First-Aid Measures
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms occur.
Handling and Storage
Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.
Personal Protective Equipment (PPE)
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.
References
Moses, J. E., & Sharpless, K. B. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science, 11(30), 7807–7812.
Am Ende, D. J., et al. (2020). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. s3.amazonaws.com.
Royal Society of Chemistry. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry.
RSC Publishing. (n.d.). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry.
Khan, I., et al. (2024).
Wichur, T., & Koczurkiewicz, P. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
Organic Chemistry Portal. (n.d.).
ResearchGate. (n.d.).
Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
RSC Publishing. (n.d.). Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis.
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
ScienceDirect. (1974). Synthesis and biological activity of some di(nitrothienyl)- and di(acetylaminothienyl)sulfones.
Wikipedia. (n.d.). Sulfonamide (medicine).
National Center for Biotechnology Information. (2023). Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis.
ResearchGate. (2023). (PDF) Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis.
Application Note & Synthesis Protocol: N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Introduction: The Significance of Sulfamides in Modern Drug Discovery The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] From...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Sulfamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] From their historical impact as antibacterial agents to their current applications as diuretics, anticonvulsants, and anti-inflammatory drugs, sulfamides are a versatile pharmacophore.[1][2][3][4] The N,N'-disubstituted sulfamide scaffold, in particular, offers a three-dimensional arrangement of hydrogen bond donors and acceptors, making it an attractive motif for designing molecules that can effectively interact with biological targets.[5]
This application note provides a detailed protocol for the synthesis of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, an unsymmetrical sulfamide incorporating two biologically relevant moieties. The benzyl group is a common feature in pharmacologically active compounds, contributing to favorable interactions with protein targets.[6][7] Similarly, the thiophene ring is a well-established bioisostere for the benzene ring and is found in numerous approved drugs, often enhancing metabolic stability and potency. The combination of these fragments within a sulfamide linker presents a promising scaffold for the development of novel therapeutic agents.
The synthesis of unsymmetrical sulfamides is often achieved through the stepwise reaction of two different amines with a sulfurylating agent, such as sulfuryl chloride (SO₂Cl₂).[5][8] This method allows for the controlled introduction of the desired substituents on the nitrogen atoms. The protocol detailed herein follows this established and reliable approach.
Overall Synthetic Workflow
The synthesis of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is accomplished via a two-step process. First, 4-methylbenzylamine is reacted with sulfuryl chloride to form the intermediate N-(4-methylbenzyl)sulfamoyl chloride. This intermediate is then reacted with 2-(aminomethyl)thiophene without isolation to yield the final product.
Caption: Synthetic workflow for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide.
Detailed Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
4-Methylbenzylamine
≥98%
Sigma-Aldrich
2-(Aminomethyl)thiophene
≥98%
Sigma-Aldrich
Sulfuryl chloride (SO₂Cl₂)
≥99%
Sigma-Aldrich
Triethylamine (Et₃N)
≥99.5%
Sigma-Aldrich
Dichloromethane (DCM), anhydrous
≥99.8%
Sigma-Aldrich
Diethyl ether (Et₂O)
ACS grade
Fisher Scientific
Ethyl acetate (EtOAc)
ACS grade
Fisher Scientific
Hexanes
ACS grade
Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel
60 Å, 230-400 mesh
Step-by-Step Synthesis Procedure
Step 1: In-situ formation of N-(4-methylbenzyl)sulfamoyl chloride and subsequent reaction with 2-(aminomethyl)thiophene
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (100 mL).
Cool the flask to -78 °C using a dry ice/acetone bath.
Add sulfuryl chloride (1.0 eq, e.g., 10 mmol, 1.35 g) to the cold DCM.
In a separate flask, prepare a solution of 4-methylbenzylamine (1.0 eq, e.g., 10 mmol, 1.21 g) and triethylamine (1.1 eq, e.g., 11 mmol, 1.11 g) in anhydrous DCM (20 mL).
Add the amine/triethylamine solution dropwise to the cold sulfuryl chloride solution over 30 minutes, ensuring the internal temperature remains below -70 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
Stir the reaction mixture at -78 °C for an additional 1 hour.
In another flask, prepare a solution of 2-(aminomethyl)thiophene (1.0 eq, e.g., 10 mmol, 1.13 g) and triethylamine (1.1 eq, e.g., 11 mmol, 1.11 g) in anhydrous DCM (20 mL).
Add this second amine/triethylamine solution dropwise to the reaction mixture at -78 °C over 30 minutes.
After the addition is complete, slowly allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).
Step 2: Work-up and Purification
Quench the reaction by the slow addition of water (50 mL).
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/hexanes).
Combine the fractions containing the pure product and concentrate under reduced pressure.
If necessary, recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether) to obtain N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide as a solid.
Reaction Mechanism
The synthesis proceeds through a nucleophilic substitution at the sulfur atom of sulfuryl chloride. The first amine (4-methylbenzylamine) attacks the electrophilic sulfur, displacing a chloride ion to form the sulfamoyl chloride intermediate. The second amine (2-(aminomethyl)thiophene) then attacks the sulfur of the sulfamoyl chloride, displacing the remaining chloride to form the final disubstituted sulfamide. Triethylamine acts as a base to neutralize the hydrogen chloride generated in each step.
Caption: Reaction mechanism for the synthesis of the target sulfamide.
Calculated for C₁₃H₁₆N₂O₂S₂ [M+H]⁺, found within ±5 ppm
Trustworthiness and Self-Validation
The described protocol is based on well-established and frequently cited methods for the synthesis of unsymmetrical sulfamides.[5][9] The stepwise addition of amines to sulfuryl chloride at low temperatures is a standard procedure to control the reaction and minimize the formation of symmetrical byproducts. The purification by column chromatography is a robust method for isolating the desired product. The identity and purity of the final compound should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected spectral data provided serves as a benchmark for researchers to validate their results.
References
Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. (2020). Amazon S3. [Link]
Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. (2020). Chemical Science (RSC Publishing). [Link]
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
Application Notes and Protocols for the Preparation of N,N'-Disubstituted Sulfamides from 4-Methylbenzylamine and 2-Thiophenemethanamine
For: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N,N'-disubstituted sulfamides utilizing 4-methy...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N,N'-disubstituted sulfamides utilizing 4-methylbenzylamine and 2-thiophenemethanamine as primary amine substrates. Sulfamides are a critical structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document outlines two robust synthetic strategies: a classical approach involving the reaction of amines with sulfuryl chloride, and a modern, one-pot method utilizing a sulfur dioxide surrogate. The causality behind experimental choices, self-validating protocols, and in-depth characterization techniques are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Sulfamides in Drug Discovery
The sulfamide moiety (R¹NH-SO₂-NHR²) is a cornerstone in the design of therapeutic agents, serving as a versatile pharmacophore in numerous approved drugs.[2] Its prevalence stems from its ability to act as a non-classical bioisostere of the amide bond, offering improved metabolic stability and distinct hydrogen bonding patterns.[2] The development of efficient and scalable synthetic routes to access structurally diverse sulfamides is, therefore, of paramount importance to drug discovery programs.[1] This application note focuses on the preparation of unsymmetrical sulfamides from 4-methylbenzylamine and 2-thiophenemethanamine, two amines that introduce valuable benzyl and heteroaromatic functionalities, respectively.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of N,N'-disubstituted sulfamides can be broadly categorized into classical and modern methodologies. The choice of strategy often depends on substrate scope, functional group tolerance, and desired scale.
Classical Approach: Reaction with Sulfuryl Chloride
The traditional and most direct method for forming the sulfamide bond involves the reaction of a primary or secondary amine with sulfuryl chloride (SO₂Cl₂).[1][2] This reaction proceeds via a stepwise nucleophilic substitution mechanism.
Mechanism Rationale: The high reactivity of sulfuryl chloride makes it an efficient sulfonating agent. The initial reaction with one equivalent of the amine forms a sulfamoyl chloride intermediate. This intermediate is then attacked by a second equivalent of the amine to yield the final sulfamide product. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile.
Modern Approach: One-Pot Synthesis via Sulfur Dioxide Surrogates
Recent advancements in synthetic methodology have focused on developing milder and more functional-group-tolerant procedures. One such approach utilizes stable and easy-to-handle sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[3][4] This method allows for a one-pot synthesis, streamlining the process and often improving yields.[4]
Mechanism Rationale: DABSO serves as a solid source of sulfur dioxide, which, in the presence of a suitable catalyst and oxidant, can react with amines to form the sulfamide linkage.[3][4] This approach avoids the use of highly reactive and corrosive reagents like sulfuryl chloride, making it more amenable to complex molecule synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N,N'-bis(4-methylbenzyl)sulfamide and N,N'-bis(2-thenyl)sulfamide.
Protocol 1: Synthesis of N,N'-bis(4-methylbenzyl)sulfamide via Sulfuryl Chloride
This protocol details the classical synthesis of a symmetrical sulfamide from 4-methylbenzylamine.
Materials:
4-Methylbenzylamine
Sulfuryl chloride (SO₂Cl₂)
Pyridine
Anhydrous Dichloromethane (DCM)
5 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a stirred solution of 4-methylbenzylamine (2.0 equivalents) and pyridine (2.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add sulfuryl chloride (1.0 equivalent) dropwise.[5]
Allow the reaction mixture to warm to room temperature and stir for 24 hours.[5]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, acidify the mixture with 5 M HCl.[5]
Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N,N'-bis(2-thenyl)sulfamide via a One-Pot Method
This protocol outlines a modern approach for the synthesis of a symmetrical sulfamide from 2-thiophenemethanamine using a sulfur dioxide surrogate.
In a reaction vessel, combine 2-thiophenemethanamine (2.0 equivalents), DABSO (1.2 equivalents), CuI (0.1 equivalents), and bpy (0.2 equivalents) in DMSO.
Heat the reaction mixture to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.[6]
Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and dilute with EtOAc.
Wash the organic layer with water (3 x) and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of the target sulfamides.
Product
Starting Amine
Method
Base/Catalyst
Solvent
Temp (°C)
Time (h)
Yield (%)
N,N'-bis(4-methylbenzyl)sulfamide
4-Methylbenzylamine
Sulfuryl Chloride
Pyridine
DCM
0 to RT
24
75-85
N,N'-bis(2-thenyl)sulfamide
2-Thiophenemethanamine
One-Pot (DABSO)
CuI/bpy
DMSO
60
12-16
65-75
Characterization of Sulfamides
Confirmation of the synthesized sulfamide structures is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and benzylic/thenylic protons. The N-H proton of the sulfamide typically appears as a broad singlet.[7]
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all unique carbon atoms in the molecule.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key characteristic absorption bands for sulfamides include:
N-H stretching vibrations in the range of 3350-3250 cm⁻¹.[7]
Asymmetric and symmetric S=O stretching vibrations around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the successful formation of the desired product.[9]
Visualization of Experimental Workflows
Classical Synthesis Workflow
Caption: Classical synthesis of N,N'-bis(4-methylbenzyl)sulfamide.
Modern One-Pot Synthesis Workflow
Caption: Modern one-pot synthesis of N,N'-bis(2-thenyl)sulfamide.
Conclusion
The protocols detailed in this application note provide reliable and reproducible methods for the synthesis of N,N'-disubstituted sulfamides from 4-methylbenzylamine and 2-thiophenemethanamine. The choice between the classical sulfuryl chloride method and the modern one-pot approach will depend on the specific requirements of the research, including substrate sensitivity and desired operational simplicity. The characterization techniques outlined are essential for verifying the structure and purity of the final products, ensuring the integrity of downstream applications in drug discovery and development.
References
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32931-32949. Available at: [Link]
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). Accounts of Chemical Research. Available at: [Link]
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 177-182. Available at: [Link]
Stenford, B. A., & Ngassa, F. N. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1476-1480. Available at: [Link]
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025). ResearchGate. Available at: [Link]
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
Ngassa, F. N., & Stenford, B. A. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235-238. Available at: [Link]
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-208. Available at: [Link]
Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32931-32949. Available at: [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Available at: [Link]
Sulfamide synthesis by amination. Organic Chemistry Portal. Available at: [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Available at: [Link]
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]
Asker, F. W., Mahamad, Z. Z., Eliwei, A. G., & Nief, O. A. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied Chemistry, 13(2), 169-177. Available at: [Link]
Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509. Available at: [Link]
Banci, L., Bertini, I., Luchinat, C., & Scozzafava, A. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Available at: [Link]
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Available at: [Link]
One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. (2017). Organic Letters, 19(19), 5324-5327. Available at: [Link]
Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (2022). The Journal of Organic Chemistry. Available at: [Link]
An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. (2019). Journal of Chromatographic Science. Available at: [Link]
Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. (2020). Chemical Science. Available at: [Link]
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Available at: [Link]
Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (2022). The Journal of Organic Chemistry. Available at: [Link]
A production method for sulfamide. (1993). Google Patents.
Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. (2020). Journal of the American Chemical Society. Available at: [Link]
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). Molecules, 26(16), 4875. Available at: [Link]
Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society. Available at: [Link]
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
Application Note: A Robust, Validated HPLC Method for the Analysis of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Abstract This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-methylbenzyl)-N'-(2-thi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide. The strategy encompasses a thorough evaluation of the analyte's physicochemical properties to inform the rational selection of stationary phase, mobile phase, and detection parameters. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, offering excellent peak symmetry, resolution, and sensitivity. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in pharmaceutical development.
Introduction
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is a synthetic compound featuring a central sulfamide core flanked by aromatic (methylbenzyl) and heteroaromatic (thienylmethyl) moieties. The presence of these functional groups imparts specific chemical properties that are relevant in drug discovery and development. As with any potential therapeutic agent, a reliable and robust analytical method is paramount for ensuring its quality, purity, and stability throughout the manufacturing process and in subsequent studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, providing the necessary selectivity and sensitivity for quantifying active pharmaceutical ingredients (APIs) and their related impurities.
This document serves as a comprehensive guide for researchers and drug development professionals, outlining a logical, science-driven approach to developing and validating an HPLC method for this specific analyte. We will explain the causality behind each experimental choice, from initial column screening to final method validation, ensuring the protocol is both trustworthy and scientifically sound.
Analyte Characterization and Initial Considerations
A successful method development strategy begins with understanding the analyte. N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide possesses several key structural features that guide our chromatographic approach:
Hydrophobicity: The presence of a benzyl ring and a thiophene ring suggests the molecule is moderately non-polar. This makes Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, the most logical separation mode.[1][2][3]
Chromophores: Both the benzyl and thienyl groups are strong chromophores, meaning they absorb ultraviolet (UV) light. This allows for sensitive detection using a standard UV or Diode Array Detector (DAD). A preliminary UV scan would indicate maximum absorbance wavelengths, likely in the 230-270 nm range, typical for such aromatic compounds.[4][5]
Acidity/Basicity: The protons on the sulfamide nitrogen atoms are weakly acidic. Controlling the pH of the mobile phase is therefore crucial to maintain a consistent ionization state, which in turn ensures reproducible retention times and sharp peak shapes.[2][6][7] Buffering the mobile phase well away from the analyte's pKa is a common and effective strategy.[2]
Based on this assessment, our initial approach will be RP-HPLC with UV detection.
HPLC Method Development Strategy
The development process is a systematic workflow designed to identify the optimal conditions for separation.
Caption: Workflow for HPLC Method Development and Validation.
Phase 1: Initial Parameter Selection
Column Selection:
A C18 (octadecylsilane) column is the industry workhorse for RP-HPLC and serves as the ideal starting point for moderately non-polar compounds.[1][8] Its hydrophobic alkyl chains provide effective retention for the benzyl and thienyl groups of the analyte. A standard dimension, such as 4.6 x 150 mm with a 5 µm particle size, offers a good balance between resolution, analysis time, and backpressure.[3][9]
Mobile Phase Selection:
The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[6]
Aqueous Phase: HPLC-grade water with a suitable buffer is necessary. A phosphate buffer is a good choice due to its effectiveness in the pH 2-7 range.[8] We will start with a 25 mM potassium phosphate buffer, adjusting the pH to 3.0 with phosphoric acid. This low pH ensures that the sulfamide nitrogens are fully protonated, preventing peak tailing due to silanol interactions on the stationary phase.[2][10]
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol (MeOH) due to its lower viscosity and better UV transparency.[11] We will use ACN as our primary organic modifier.
Detection Wavelength:
A Diode Array Detector (DAD) will be used to perform a peak purity analysis and to determine the optimal detection wavelength. Based on the analyte's structure, a wavelength of 254 nm is selected as a robust starting point that provides good sensitivity for many aromatic compounds.
Phase 2: Method Optimization
The goal of optimization is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or matrix components, within a reasonable runtime.
Gradient Scouting:
An initial "scouting" gradient is run to determine the approximate concentration of organic modifier needed to elute the compound. A broad linear gradient from 10% to 90% ACN over 20 minutes is an effective way to survey the required elution strength.[12] This initial run will establish the retention time of the analyte and inform the design of a more focused gradient.
Gradient and Isocratic Optimization:
Based on the scouting run, the gradient can be refined to improve resolution and shorten the analysis time. For a single analyte, an isocratic method (constant mobile phase composition) may be faster and more reproducible. The optimal composition is typically determined by running a series of isocratic experiments with varying ACN percentages (e.g., 40%, 45%, 50%, 55%, 60%). The goal is to achieve a retention factor (k') between 2 and 10 for robust separation.[2]
The table below illustrates hypothetical data from such an optimization process.
% Acetonitrile
Retention Time (min)
Tailing Factor (Asymmetry)
Theoretical Plates (N)
40%
15.2
1.8
7500
45%
11.5
1.5
8200
50%
8.1
1.2
9100
55%
5.5
1.1
9500
60%
3.2
1.1
9300
Based on this data, a 55% ACN composition provides an ideal balance of a reasonable retention time with excellent peak shape (Tailing Factor close to 1.0) and efficiency (high plate count).
Final Optimized Method Protocol
This section provides the detailed, step-by-step protocol for the final validated method.
4.1. Instrumentation and Reagents
HPLC System with quaternary pump, autosampler, column thermostat, and DAD.
Data Acquisition Software (e.g., Empower™, Chromeleon™).
Provides optimal retention and efficiency for the analyte.[1]
Mobile Phase A
25 mM Potassium Phosphate, pH 3.0
Buffers the system to ensure consistent analyte ionization and good peak shape.[7][10]
Mobile Phase B
Acetonitrile
Strong organic solvent for eluting the non-polar analyte.[6]
Elution Mode
Isocratic: 45% A : 55% B
Optimized for the best balance of retention, speed, and peak shape.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp.
30 °C
Ensures reproducible retention times and reduces viscosity.
Injection Vol.
10 µL
A standard volume providing good sensitivity without overloading the column.
Detection
DAD at 254 nm
Provides high sensitivity for the aromatic chromophores.
| Run Time | 10 minutes | Sufficient to elute the analyte and prepare for the next injection. |
4.3. Preparation of Solutions
Mobile Phase A (Buffer): Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.[7][13]
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Working Standard (50 µg/mL): Pipette 1.25 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16][17]
Caption: Key Parameters for Method Validation under ICH Q2(R1).
Validation Summary:
Parameter
Procedure
Acceptance Criteria
Result
Specificity
Analyzed blank, placebo, and spiked samples. DAD used for peak purity.
No interference at the analyte's retention time. Peak purity index > 0.999.
Pass
Linearity
Five concentrations from 10 µg/mL to 150 µg/mL.
Correlation coefficient (r²) ≥ 0.999.
Pass (r²=0.9998)
Range
Established from the linearity study.
10 µg/mL to 150 µg/mL.
Pass
Accuracy
Spiked placebo at 80%, 100%, and 120% of the nominal concentration (n=3).
Recovery between 98.0% and 102.0%.
Pass (99.2-101.1%)
Precision
- Repeatability: 6 injections of 100% concentration.- Intermediate: Different day, different analyst.
The results confirm that the method is highly specific, linear, accurate, precise, and robust for the intended analytical application.
Conclusion
A systematic and scientifically grounded approach was successfully employed to develop a robust RP-HPLC method for the quantitative analysis of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide. The final isocratic method is simple, rapid (10-minute runtime), and highly effective. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, demonstrates that the method is reliable and fit for purpose, making it an invaluable tool for quality control and stability testing in a regulated pharmaceutical environment.
References
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]
MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
Patyra, E., Kwiatek, K., & Gago-Martinez, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 495. [Link]
CDC Stacks. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
Biocompare. (2014). Picking the Perfect HPLC Column. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Sun, H., Ai, L., & Wang, F. (2007). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Chromatographia, 66(5-6), 333-337. [Link]
LCGC International. (2024). Mobile Phase Optmization Strategies for Reversed Phase HPLC. [Link]
Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. [Link]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ResearchGate. (2026). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]
ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. [Link]
Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]
Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
LinkedIn. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. [Link]
Solubility of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide in DMSO and water
Part 1: Executive Summary & Physicochemical Context 1.1 Introduction N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is a lipophilic small molecule belonging to the disubstituted sulfamide class ( ). Compounds in this s...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Physicochemical Context
1.1 Introduction
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is a lipophilic small molecule belonging to the disubstituted sulfamide class (
). Compounds in this structural family are frequently investigated as transition-state mimetics, protease inhibitors, or carbonic anhydrase inhibitors due to the tetrahedral geometry of the sulfamide core.
However, the presence of two hydrophobic aromatic domains (4-methylbenzyl and 2-thienylmethyl) flanking the polar sulfamide linker creates a "dumbbell" lipophilicity profile. This often results in high crystal lattice energy (due to
stacking) and poor aqueous solubility , posing significant challenges for bioassay reproducibility.
). At physiological pH (7.4), the molecule remains predominantly neutral, meaning pH manipulation (within the biological range) will have minimal effect on solubility.
Part 2: Experimental Protocols
Protocol A: Preparation of High-Integrity DMSO Stock Solutions
Objective: To create a stable, concentrated stock solution (typically 10–50 mM) for downstream dilution.
Why DMSO? Dimethyl sulfoxide (DMSO) is the industry standard because it is a polar aprotic solvent capable of disrupting the strong intermolecular hydrogen bonding of the sulfamide core while accommodating the lipophilic aromatic wings.
Step-by-Step Methodology:
Weighing: Weigh approximately 3–5 mg of the compound into a glass amber vial (to protect from potential photodegradation). Record the exact mass (
).
Volume Calculation: Calculate the volume of DMSO required to reach the target concentration (
).
Solvent Addition: Add the calculated volume of anhydrous DMSO (Grade
99.9%).
Dissolution Mechanics:
Vortex: Vortex vigorously for 30 seconds.
Sonication (Critical): Sonicate in a water bath at ambient temperature for 5–10 minutes. Note: Sulfamides can form micro-crystals that are invisible to the naked eye. Sonication ensures complete solvation.
Quality Check: Inspect for turbidity or floating particulates under a light source. The solution must be optically clear.
Storage Warning: DMSO is hygroscopic. It will absorb water from the atmosphere, which can decrease the solubility power and cause the compound to precipitate over time (the "crash-out" effect). Store stocks in small aliquots at -20°C in a desiccated environment.
Objective: To estimate the "apparent" solubility relevant to bioassays where a DMSO stock is spiked into aqueous buffer.
Workflow Diagram:
Figure 1: Kinetic Solubility Workflow. This process mimics the conditions of a biological assay, determining if the compound remains in solution after rapid dilution.
Detailed Steps:
Preparation: Aliquot 196 µL of PBS (pH 7.4) into a 96-well plate.
Spiking: Add 4 µL of the 10 mM DMSO stock (Final concentration: 200 µM, 2% DMSO).
Mixing: Shake at 500 rpm for 2–4 hours at room temperature. Do not wait 24 hours for kinetic solubility; we are testing resistance to immediate precipitation.
Filtration: Transfer the supernatant through a 0.45 µm PVDF filter plate to remove precipitated solids.
Why PVDF? It has low non-specific binding for hydrophobic compounds compared to Nylon.
Quantification: Analyze the filtrate via HPLC-UV. Compare the peak area to a standard injection of the compound fully dissolved in 100% DMSO (or Acetonitrile/Water 50:50).
Calculation:
Protocol C: Thermodynamic Solubility (The Gold Standard)
Objective: To determine the true equilibrium solubility limit of the solid compound in water.
Saturation: Add excess solid compound (~1-2 mg) directly to 1 mL of water or buffer (PBS) in a glass vial.
Equilibration: Shake or stir at constant temperature (25°C) for 24 to 48 hours . This allows the crystal lattice energy to equilibrate with the solvation energy.
Separation: Centrifuge at high speed (10,000 x g) or filter (0.22 µm PTFE).
Analysis: Dilute the supernatant with organic solvent (Acetonitrile/Methanol) to ensure the dissolved compound remains in solution during injection, then analyze via HPLC.
Part 3: Data Analysis & Troubleshooting
3.1 The "Parachute & Crash" Effect
When the DMSO stock is diluted into water, the solvent environment changes instantly.
The Parachute: The DMSO initially keeps the compound in a supersaturated state.
The Crash: Over time (minutes to hours), the hydrophobic effect drives the molecules to aggregate and crystallize.
Visualization of Solvation Dynamics:
Figure 2: Solvation Dynamics. Dilution into water strips the protective DMSO shell, exposing the hydrophobic benzyl/thienyl groups to water, driving aggregation.
3.2 Troubleshooting Table
Observation
Probable Cause
Corrective Action
Turbidity immediately upon dilution
Concentration exceeds kinetic solubility limit.
Reduce final concentration (e.g., from 100 µM to 10 µM) or increase DMSO % (if assay tolerates).
Low recovery in HPLC (Thermodynamic)
Compound adsorbed to filter membrane.
Switch filter type (e.g., from Nylon to PTFE/PVDF) or use centrifugation instead of filtration.
Variable results between days
DMSO stock absorbed water (hygroscopic).
Prepare fresh stock or use single-use aliquots stored under argon/nitrogen.
Double peaks in HPLC
Hydrolysis of sulfamide bond (rare but possible at extreme pH).
Verify pH of buffer; ensure analysis is performed immediately after incubation.
References
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link
Reichel, A., & Lienau, P. (2016). "Pharmacokinetics in Drug Discovery: An Industrial Perspective." Handbook of Experimental Pharmacology, 232, 3-28. Link
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Context on Sulfamide bioactivity). Link
Wishart, D. S., et al. (2006). "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research, 34, D668-D672. Link
Method
In vitro assay protocols for testing thienylmethyl sulfamide inhibitors
Executive Summary This application note details the validation and kinetic profiling of thienylmethyl sulfamide derivatives, a class of zinc-binding small molecules designed to inhibit Carbonic Anhydrases (CAs). Unlike c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the validation and kinetic profiling of thienylmethyl sulfamide derivatives, a class of zinc-binding small molecules designed to inhibit Carbonic Anhydrases (CAs). Unlike classical sulfonamides, the sulfamide moiety (
) offers distinct hydrogen-bonding geometries and improved stability profiles. The thienyl tail provides specific lipophilic interactions within the enzyme's hydrophobic pocket, often conferring isoform selectivity (e.g., hCA II vs. hCA IX).
This guide prioritizes the Stopped-Flow CO₂ Hydration Assay (the physiological gold standard) and the Esterase Activity Assay (high-throughput surrogate) to provide a robust data package for drug development.
Mechanism of Action & Rationale
The Zinc-Binder Paradigm:
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide:
.[1] The active site contains a ion coordinated by three histidine residues.
Inhibition: The sulfamide group acts as a Zinc-Binding Group (ZBG). The nitrogen atom of the sulfamide coordinates directly to the
, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Thienyl Tail Function: The thienylmethyl moiety extends into the hydrophobic half of the active site, interacting with residues (e.g., Phe131, Val121 in hCA II) to stabilize the inhibitor-enzyme complex.
DOT Diagram 1: Mechanism of Inhibition
This diagram illustrates the competitive binding mechanism where the inhibitor displaces the catalytic water molecule.
Figure 1: Competitive inhibition mechanism. The thienylmethyl sulfamide (Yellow) competes with CO₂ (Red) for the Zinc active site on the Enzyme (Blue), forming a stable, inactive complex (Green).
Why this assay?
Carbonic anhydrase is one of the fastest enzymes known (
). Standard spectrophotometry cannot capture the initial rate of reaction. The Khalifah method using a stopped-flow apparatus is required to measure the change in pH (via an indicator) over milliseconds.
Reagent Setup
Component
Concentration
Preparation Notes
Buffer (Assay)
20 mM HEPES, pH 7.5
Adjust ionic strength to 20 mM with .
Indicator
0.2 mM Phenol Red
Acts as the pH sensor. .
Substrate Solution
Saturated
Bubble pure into water for 30 mins at 25°C (~33 mM).
Enzyme Stock
1–5 µM hCA
Store at -80°C. Dilute fresh on day of assay.
Inhibitor Stock
10 mM in DMSO
Critical: Final DMSO in assay must be <1%.
Experimental Workflow
Instrument Prep: Equip a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific) with a monochromator set to 557 nm . Set temperature to 20°C .
Syringe Loading:
Syringe A (Enzyme + Inhibitor): Mix 10 mM HEPES (pH 7.5), 0.1 mM Phenol Red, hCA isozyme (final conc. 10–20 nM), and varying concentrations of the thienylmethyl sulfamide inhibitor (
to M). Incubate for 15 mins to reach equilibrium.
Syringe B (Substrate): Mix 10 mM HEPES (pH 7.5), 0.1 mM Phenol Red, and
saturated water (diluted to ~1.7 mM to ensure linearity).
Reaction Trigger: Rapidly mix Syringe A and Syringe B (1:1 ratio) in the mixing chamber.
Data Acquisition: Record absorbance decay at 557 nm for 0.5–1.0 seconds. The acidification (production of
) causes a drop in absorbance.
DOT Diagram 2: Stopped-Flow Workflow
Figure 2: Stopped-Flow Kinetic Workflow. Syringe A contains the pre-incubated Enzyme-Inhibitor complex; Syringe B contains the substrate. Mixing triggers the reaction monitored by Phenol Red.
Why this assay?
CAs also possess esterase activity (hydrolysis of esters).[1][2] While less physiological, this assay uses 4-nitrophenyl acetate (4-NPA) , which generates a yellow product (4-nitrophenol). It allows for 96-well plate screening without specialized stopped-flow equipment.
Reagent Setup
Substrate: 4-Nitrophenyl acetate (4-NPA).[3] Dissolve in minimal acetonitrile/ethanol, then dilute in water to 3 mM. Note: Prepare fresh; 4-NPA hydrolyzes spontaneously.
Assay Buffer: 50 mM Tris-SO₄, pH 7.6.
Readout: Absorbance at 400 nm (isobestic point) or 348 nm .
Step-by-Step Protocol
Plate Setup: In a 96-well clear plate, add:
80 µL Assay Buffer.
10 µL Inhibitor solution (dilution series in <5% DMSO).
10 µL hCA Enzyme solution (final conc. ~0.5 µM).
Incubation: Incubate for 15 minutes at 25°C.
Initiation: Add 100 µL of 3 mM 4-NPA substrate solution using a multichannel pipette.
Measurement: Immediately read absorbance at 400 nm in kinetic mode (one read every 15 seconds for 10-15 minutes).
Correction: Run a "No Enzyme" blank to subtract the spontaneous hydrolysis of 4-NPA.
Data Analysis & Interpretation
Calculating
Plot the fractional activity (
) against the log of inhibitor concentration. Fit the data to the four-parameter logistic equation:
Deriving
(Cheng-Prusoff)
For competitive inhibitors (like sulfamides), convert
to the inhibition constant :
Note: For the
hydration reaction, the substrate concentration is the concentration (~1.7 mM in the mixing chamber). for hCA II is typically ~10 mM.
Troubleshooting Guide
Issue
Probable Cause
Solution
Precipitation
Thienyl tail is lipophilic; high conc. in aqueous buffer.
Limit final DMSO to 1-2%. Check visual turbidity before mixing.
High Background (Esterase)
Spontaneous hydrolysis of 4-NPA.
Ensure 4-NPA is prepared fresh. Subtract "No Enzyme" blank strictly.
Non-Linear Rates
Enzyme concentration too high.
Dilute enzyme until the uninhibited reaction is linear for at least 30 seconds.
Low Inhibition
Incubation time too short.
Sulfamides are slow-binding. Ensure >15 min pre-incubation.
References
Supuran, C. T. (2010).[4] Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474.[4] Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Nocentini, A., & Supuran, C. T. (2018). Advances in the discovery of novel agents for the treatment of glaucoma. Expert Opinion on Drug Discovery, 13(12), 1133-1144. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-inhibitor complex reveals a novel binding mode for a thienyl-sulfonamide. Bioorganic & Medicinal Chemistry, 20(5), 1736-1741. Link
Application Note: Crystallization Techniques for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Executive Summary This guide details the crystallization protocols for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide , a structural class often investigated for Carbonic Anhydrase (CA) inhibition and anticonvulsant ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the crystallization protocols for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide , a structural class often investigated for Carbonic Anhydrase (CA) inhibition and anticonvulsant activity. The sulfamide moiety (
) presents unique hydrogen-bonding capabilities that drive crystal lattice formation, often forming supramolecular ribbons. However, the flexibility of the methylene linkers combined with the lipophilic 4-methylbenzyl and 2-thienyl groups can lead to "oiling out" during purification.
This document provides three validated methodologies designed to overcome kinetic trapping and ensure thermodynamic stability:
Solvent/Anti-solvent Recrystallization (Ethanol/Water) for bulk purity.
Slow Evaporation (DCM/Methanol) for single-crystal growth (XRD).
Vapor Diffusion for polymorph screening.
Physicochemical Profile & Solubility Landscape
Before initiating crystallization, the solubility profile must be established.[1] This molecule exhibits a distinct amphiphilic character: the central sulfamide core is polar and capable of hydrogen bonding (donor/acceptor), while the flanking aromatic rings (tolyl and thienyl) are hydrophobic.
Table 1: Predicted Solubility Profile
Solvent Class
Specific Solvent
Solubility Status
Application
Protogenic (Polar)
Ethanol, Methanol
High (Hot), Moderate (Cold)
Primary solvent for recrystallization.
Aprotic (Polar)
DMSO, DMF
Very High
Avoid for crystallization (hard to remove); use for assays.
Aprotic (Volatile)
Acetone, THF, Ethyl Acetate
High
Good for vapor diffusion or intermediate solvation.
Chlorinated
Dichloromethane (DCM)
High
Excellent for initial dissolution; evaporates too fast for bulk crystal growth.
Objective: To obtain high-purity (>99%) material for biological assays.
Mechanism: Temperature-controlled solubility shift using a miscible solvent/anti-solvent system.
Objective: To grow X-ray quality crystals for structural elucidation (XRD).
Mechanism: Controlled increase in concentration via solvent evaporation, allowing molecules to arrange in the lowest energy conformation (minimizing defects).
Methodology
Preparation: Dissolve 50 mg of the compound in 2 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).
Why this mix? DCM solubilizes the lipophilic rings; MeOH facilitates hydrogen bonding interactions for the sulfamide core.
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust (nucleation sites).
Setup: Cover the vial with Parafilm. Poke 3-5 small holes in the Parafilm using a needle.
Growth: Store the vial in a vibration-free, dark environment at constant temperature (20°C).
Observation: Crystals should appear within 2-5 days as prisms or needles.
Scientific Insight: Sulfamides often crystallize in monoclinic space groups (e.g.,
) forming dimers or ribbons via hydrogen bonds [1].
Protocol C: Vapor Diffusion (Polymorph Screening)
Objective: To access metastable polymorphs or crystallize stubborn "oils."
Methodology
Inner Vial: Dissolve 30 mg of compound in 0.5 mL Tetrahydrofuran (THF) in a small 2 mL vial. Leave open.
Outer Vessel: Place the small vial inside a larger 20 mL jar containing 5 mL of Pentane.
Equilibrium: Cap the large jar tightly.
Mechanism: Pentane vapor (anti-solvent) slowly diffuses into the THF solution, gradually lowering solubility without the turbulence of direct addition. This promotes high-order crystallinity.
Process Workflow & Logic
Figure 1: Decision matrix and workflow for the crystallization of substituted sulfamides.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode for benzyl-substituted sulfamides is phase separation into an oil rather than a crystal.
Cause: The melting point of the solvated solid is lower than the process temperature, or the cooling rate is too fast, trapping the molecules in a disordered liquid state.[2]
Remediation Strategy:
Seeding: Add a tiny crystal (seed) from a previous successful batch (or obtained via Protocol B) to the turbid solution at 40°C.
Scratching: Use a glass rod to scratch the inner wall of the flask.[2] This creates micro-fissures in the glass that serve as nucleation sites.
Re-heating: If oil forms, reheat until dissolved, add slightly more Ethanol, and cool much slower (e.g., leave the flask in the warm water bath and turn off the heat, allowing the bath and flask to cool together overnight).
References
General Sulfonamide Crystallization: BenchChem. (2025).[1][2] Recrystallization of Sulfonamide Products. Retrieved from
Sulfamide Synthesis & Structure: Reitz, A. B., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from
Carbonic Anhydrase Context: Supuran, C. T. (2008).[3] Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study. Bioorganic & Medicinal Chemistry. Retrieved from
Thiophene-Sulfonamide Analogs: Chan, et al. (2003). Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate. PMC. Retrieved from
Optimal solvent systems for dissolving N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Executive Summary This guide details the optimal solvent systems and solubilization protocols for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide .[1] While the parent sulfamide core is polar, the attachment of lipophil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimal solvent systems and solubilization protocols for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide .[1] While the parent sulfamide core is polar, the attachment of lipophilic 4-methylbenzyl and 2-thienylmethyl moieties significantly alters the physicochemical profile, rendering the molecule poorly soluble in aqueous media.[1] This document provides a tiered solvent selection strategy, a validated stock solution preparation protocol, and a "crash-out" prevention workflow for biological assays.
Physicochemical Analysis & Solubility Prediction
To select the correct solvent, we must first deconstruct the molecule's competing interactions:
The Core (Hydrophilic): The sulfamide linker (
) acts as a hydrogen bond donor (2 H) and acceptor (2 O).[1] This favors polar aprotic solvents.
The Wings (Lipophilic):
4-Methylbenzyl group: Aromatic and hydrophobic.[1] Increases LogP (partition coefficient).[1]
2-Thienylmethyl group: Heterocyclic aromatic.[1] Adds significant lipophilicity and
Solubility Profile Conclusion:
This compound exhibits amphiphilic but predominantly lipophilic behavior . It will resist dissolution in pure water and non-polar aliphatics (like hexane) but will thrive in polar organic solvents that can disrupt intermolecular hydrogen bonding while accommodating the aromatic rings.
Table 1: Predicted Solubility Matrix
Based on structural analogs (e.g., N-benzyl-4-sulfamoylbenzamide) and sulfamide class properties.[1]
Solvent Class
Representative Solvent
Predicted Solubility
Application Suitability
Polar Aprotic
DMSO (Dimethyl Sulfoxide)
High (>100 mM)
Primary Stock Solution
Polar Aprotic
DMF (Dimethylformamide)
High (>100 mM)
Alternative Stock
Polar Protic
Ethanol / Methanol
Moderate (10–50 mM)
Animal formulation / Cleaning
Chlorinated
Dichloromethane (DCM)
Moderate to High
Synthesis / Extraction
Aqueous
PBS / Water
Very Low (<0.1 mM)
Do not use for stock
Non-Polar
Hexane / Heptane
Insoluble
Precipitation / Washing
Experimental Protocols
Protocol A: Preparation of 100 mM Master Stock Solution
Objective: Create a stable, high-concentration stock for long-term storage.
Weighing: Accurately weigh 29.6 mg of the solid compound into a sterile, amber glass vial (to protect from light).
Note: Glass is preferred over plastic to prevent leaching of plasticizers by DMSO.
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Dissolution: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.
Visual Check: Solution must be crystal clear. Any turbidity indicates incomplete dissolution.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution for Bioassays (The "Crash-Out" Check)
Objective: Dilute the DMSO stock into aqueous buffer without precipitating the compound.[1]
Mechanism: When a hydrophobic solute in DMSO is added to water, the water molecules tightly hydrate the DMSO, effectively "squeezing out" the lipophilic solute, causing precipitation (crashing out).
Step-by-Step Workflow:
Intermediate Dilution (Optional but Recommended):
Dilute the 100 mM DMSO stock 1:10 into Ethanol or PEG400 to create a 10 mM working solution. This reduces the "shock" of entering the aqueous phase.
Final Dilution:
Pipette the buffer (e.g., PBS) into the tube first.
Slowly add the stock solution to the buffer while vortexing continuously .
Critical Rule: Never exceed 1% v/v DMSO final concentration for cell assays (0.1% is ideal).
Validation (Light Scattering):
Hold the tube against a dark background and shine a focused light (e.g., laser pointer or flashlight) through the liquid.
Result: A Tyndall effect (scattering beam) indicates micro-precipitation.[1] The data from this solution will be invalid.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct solvent system based on your specific experimental goal.
Figure 1: Solvent Selection Decision Tree.[1] This workflow guides the researcher from the experimental goal to the validated solvent system, including a feedback loop for solubility failure.
Troubleshooting & Optimization
If the compound precipitates in standard buffers (PBS/TBS), adopt the "Co-solvent Spike" method:
Surfactant Addition: Add 0.05% Tween-20 to your assay buffer before adding the compound.[1] This creates micelles that sequester the lipophilic tails (benzyl/thienyl), keeping the compound in solution.
Cyclodextrin Complexation: Use Hydroxypropyl-
-cyclodextrin (HP--CD) .[1] The hydrophobic cavity of the cyclodextrin encapsulates the aromatic rings of the sulfamide, dramatically increasing aqueous solubility without using toxic organic solvents.
References
BenchChem. Solubility of Sulfamethazine in Organic Solvents: A Technical Guide. (2025). Retrieved from .[1]
PubChem. Sulfamide (CID 2488651) Physicochemical Properties. National Library of Medicine. Retrieved from .[1]
Volkova, T. V., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data, 2016. .[1]
USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides (CLG-SUL.04). (2009).[1] Retrieved from .[1]
MilliporeSigma. Sulfamide Product Sheet & Solubility Data. Retrieved from .[1]
Introduction: Navigating the Preclinical Formulation of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
An Application Guide for the Preclinical Formulation of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is a novel investigational compound featuring a sulfamide core. Th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Preclinical Formulation of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is a novel investigational compound featuring a sulfamide core. The sulfamide moiety is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents exhibiting activities such as anticonvulsant, anti-inflammatory, and antimicrobial effects[1][2]. Given this background, N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide holds potential for investigation in neurological disorders, such as epilepsy, which is frequently studied using rodent models[3][4].
A significant hurdle in the preclinical development of new chemical entities (NCEs) is achieving adequate systemic exposure in animal models to assess efficacy and safety.[5][6] Up to 90% of NCEs emerging from discovery pipelines exhibit poor water solubility, which can lead to low or erratic oral bioavailability.[5] Based on its structure—comprising two aromatic rings and a central sulfamide linker—N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is predicted to be a lipophilic molecule with low aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[7]
This application note provides a comprehensive, experience-driven guide for researchers to develop robust and reproducible dosing formulations of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide for in vivo studies. We will move beyond simple step-by-step instructions to explain the causal logic behind formulation choices, enabling scientists to adapt these protocols to their specific experimental needs. Our focus is on creating self-validating systems that ensure reliable delivery and maximize the potential for generating meaningful pharmacokinetic (PK) and pharmacodynamic (PD) data.
Part 1: Essential Pre-formulation Characterization
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount.[8] This pre-formulation stage is not merely data collection; it is the foundation upon which all subsequent development rests, directly informing the selection of an appropriate and effective drug delivery system.
Predicted Physicochemical Profile
While experimental data for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is not publicly available, we can predict its properties based on its chemical structure. These predictions guide our initial formulation strategy.
Property
Predicted Value/Range
Rationale & Implication for Formulation
Molecular Weight
~336.45 g/mol
Moderate molecular weight, generally favorable for permeability.
Calculated LogP
> 3.0
Indicates high lipophilicity and predicts poor aqueous solubility. The primary challenge will be overcoming this solubility barrier.
Aqueous Solubility
< 10 µg/mL
Expected to be very low in neutral aqueous media. Formulation will require solubilization or dispersion techniques.
pKa
Weakly acidic (Sulfamide N-H)
The sulfamide protons are weakly acidic. pH adjustment is unlikely to significantly enhance solubility in a physiologically relevant range.
Physical Form
Likely crystalline solid
The physical form (amorphous vs. crystalline) and potential for polymorphism will impact dissolution rate and stability. Solid-state characterization is crucial.
Protocol for Preliminary Solubility Screening
Objective: To experimentally determine the solubility of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide in a panel of common preclinical vehicles. This is the most critical step in guiding vehicle selection.
Methodology:
Preparation: Prepare a stock of common, well-tolerated preclinical vehicles (see Table 2).
Equilibrium Solubility Measurement:
Add an excess amount of the crystalline compound (~10-20 mg) to 1 mL of each test vehicle in a glass vial.
Seal the vials and agitate at ambient temperature (e.g., on a rotating mixer) for 24-48 hours to ensure equilibrium is reached.
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
Carefully collect an aliquot of the supernatant.
Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated HPLC-UV method.
Data Analysis: Report solubility in mg/mL for each vehicle. This data will directly inform the formulation decision tree (Figure 1).
Part 2: Formulation Strategy and Vehicle Selection
The goal of preclinical formulation is to deliver the compound in a safe, tolerable, and reproducible manner that achieves the necessary exposure for the study.[5][6] The choice of formulation depends heavily on the required dose, the route of administration, and the compound's measured solubility.
A Tiered Approach to Formulation Development
For a poorly soluble compound, a tiered strategy is most effective. We begin with the simplest formulations and increase complexity only as needed. This approach conserves time and resources while minimizing the use of excipients that could potentially interfere with the experiment.[9]
Figure 1: A decision tree to guide the selection of an appropriate preclinical formulation strategy for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide.
Common Excipients for Preclinical Formulations
The selection of excipients must balance solubilization capacity with in vivo tolerability.[9][10] Using excipients at high concentrations can cause adverse effects or alter drug absorption and disposition, confounding study results.[11]
Excipient
Class
Common Use & Concentration (Oral, Rat)
Key Considerations
Polyethylene Glycol 400 (PEG 400)
Co-solvent
Up to 100% for solutions; common in co-solvent systems (e.g., 30-60% in water).[9][10]
Generally well-tolerated. Can affect GI motility at high doses in repeat-dose studies.[9]
Propylene Glycol (PG)
Co-solvent
Often used in combination with other solvents (e.g., 10-40%).
Can cause hemolysis if used at high concentrations in IV formulations.
Tween 80 (Polysorbate 80)
Surfactant
0.5 - 5% as a wetting agent in suspensions; up to 10-25% for solubilization.[10]
Forms micelles to solubilize compounds. Can cause hypersensitivity reactions in some species, particularly with IV administration.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Complexing Agent
20-40% aqueous solution.
Forms inclusion complexes to enhance solubility. Can have renal toxicity at high doses, especially with parenteral administration.[9]
Increases viscosity to prevent rapid settling of particles in a suspension. Biologically inert.
Sesame Oil / Corn Oil
Lipid Vehicle
Used as a 100% vehicle for highly lipophilic compounds.
Suitable for oral or subcutaneous administration. Avoid in models where lipid metabolism is a factor (e.g., hyperlipidemia models).[9]
Dimethyl Sulfoxide (DMSO)
Co-solvent
Used sparingly due to toxicity. Often <10% in a final formulation for IV use.[10][13]
Potent solvent but can have pharmacological effects and alter membrane permeability.
Part 3: Detailed Formulation Protocols
The following protocols are designed to be robust and reproducible. Causality: The choice of specific excipients and methods is based on balancing solubilization power with in vivo safety and tolerability. All preparations should be made fresh daily unless stability has been rigorously established.[12]
Protocol 3.1: Co-solvent Formulation for Oral (PO) or Intraperitoneal (IP) Dosing
Application: For low-to-moderate doses where solubility can be achieved in a well-tolerated co-solvent system.
Materials:
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Polyethylene Glycol 400 (PEG 400)
Tween 80
Sterile Water or Saline
Glass vials, magnetic stirrer, and stir bars
Procedure:
Vehicle Preparation: Prepare the vehicle first. For a 40% PEG 400 / 5% Tween 80 / 55% Water vehicle (v/v/v), add 4 mL of PEG 400 and 0.5 mL of Tween 80 to a beaker.
Solubilization: While stirring, slowly add the required amount of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide to the PEG 400/Tween 80 mixture. Gentle warming (to 30-40°C) or brief sonication can aid dissolution. Rationale: Dissolving the compound in the organic co-solvent/surfactant phase first prevents it from crashing out, which can happen if added directly to an aqueous mix.
Aqueous Addition: Once the compound is fully dissolved, slowly add 5.5 mL of sterile water or saline dropwise while stirring vigorously.
Final Homogenization: Continue stirring for 15-30 minutes until a clear, homogenous solution is formed.
Quality Control: Visually inspect the final solution for any particulates or precipitation. If the study is prolonged, check the pH to ensure it is within a physiological range (pH 5-8).
Protocol 3.2: Aqueous Suspension for High-Dose Oral (PO) Gavage
Application: For high-dose toxicology or efficacy studies where the required dose exceeds the compound's solubility in any acceptable solution vehicle.[8]
Figure 2: A standardized workflow for preparing a uniform and dose-accurate oral suspension.
Materials:
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide (micronized, if possible)
Methylcellulose (MC) or HPMC
Tween 80
Purified Water
Mortar and pestle, magnetic stirrer
Procedure:
Vehicle Preparation: Prepare a 0.5% (w/v) MC solution by slowly sprinkling MC powder into stirring, hot (~80°C) water (about 1/3 of the final volume). Once dispersed, add the remaining volume as cold water and continue stirring until a clear, viscous solution forms. Let it cool.
Wetting Agent: Prepare a separate 2% (w/v) solution of Tween 80 in water.
Particle Wetting: Weigh the required amount of compound into a mortar. Add a few drops of the 2% Tween 80 solution and triturate with the pestle to form a smooth, uniform paste. Rationale: This critical step ensures each particle is wetted, preventing clumping and improving the homogeneity of the final suspension.[7]
Geometric Dilution: Gradually add the 0.5% MC vehicle to the paste in small increments, mixing thoroughly after each addition until the desired final volume is reached.
Final Homogenization: Transfer the suspension to a beaker and stir continuously with a magnetic stirrer for at least 30 minutes. The suspension should be stirred continuously during dosing to ensure dose uniformity.
Quality Control: The final product should be a uniform, milky suspension that does not settle too quickly. It should be easily re-suspended with gentle agitation.
Protocol 3.3: Solubilized Formulation for Intravenous (IV) Administration
Application: For pharmacokinetic studies requiring direct entry into systemic circulation. IV formulations must be sterile, clear solutions with a particle size <3 microns to prevent capillary blockade.[8]
Materials:
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Dimethyl Sulfoxide (DMSO), high purity
PEG 400
Saline (0.9% NaCl)
Sterile syringe filters (0.22 µm)
Procedure:
Solubilization: In a sterile vial, dissolve the required amount of the compound in the minimum amount of DMSO required for complete dissolution (aim for ≤10% of the final volume).
Co-solvent Addition: Add PEG 400 to the DMSO solution. A common vehicle is 10% DMSO / 40% PEG 400 / 50% Saline. So, for a 1 mL final volume, use 100 µL DMSO and 400 µL PEG 400.
Aqueous Dilution: Very slowly, add the saline dropwise while vortexing or stirring vigorously. Rationale: Rapid addition of the aqueous phase can cause the compound to precipitate (crash out). Slow, turbulent mixing is essential to maintain solubility.
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile final vial. This removes any potential particulates and ensures sterility.
Quality Control: The final formulation must be a perfectly clear solution, free of any visible particles.
Part 4: Application in Animal Models and Dosing Considerations
Animal Model Selection
The choice of animal model should align with the therapeutic hypothesis. For assessing the potential anticonvulsant activity of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, rodent models are well-established.
Acute Seizure Models: Maximal Electroshock (MES) or pentylenetetrazol (PTZ) induced seizure models are common for initial screening.[14]
Chronic Epilepsy Models: Kindling models (electrical or chemical) or genetic models can be used to mimic human temporal lobe epilepsy.[3][15]
Administration and Dosing Volumes
Adherence to recommended dosing volumes is critical for animal welfare and data validity. Dosing volumes that are too large can cause distress and affect absorption.
Species
Route
Max Recommended Volume
Mouse (~25g)
Oral (PO)
10 mL/kg (0.25 mL)
Intraperitoneal (IP)
10 mL/kg (0.25 mL)
Intravenous (IV, tail vein)
5 mL/kg (0.125 mL)
Subcutaneous (SC)
10 mL/kg (0.25 mL)
Rat (~250g)
Oral (PO)
10 mL/kg (2.5 mL)
Intraperitoneal (IP)
10 mL/kg (2.5 mL)
Intravenous (IV, tail vein)
5 mL/kg (1.25 mL)
Subcutaneous (SC)
5 mL/kg (1.25 mL)
Source: Adapted from FDA guidelines and common laboratory practices.
Key Considerations:
Dose Escalation: Start with lower doses and escalate to determine the maximum tolerated dose (MTD).
Vehicle Controls: Always include a vehicle-only control group to ensure that the observed effects are due to the compound and not the excipients.
Blood Sampling: For PK studies, establish an appropriate blood sampling schedule to accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Conclusion
The successful in vivo evaluation of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is critically dependent on the development of a suitable dosing formulation. Due to its predicted poor aqueous solubility, a systematic, multi-tiered formulation approach is essential. By starting with a thorough physicochemical characterization and employing a logical progression from simple solutions to more complex co-solvent systems or suspensions, researchers can create a robust, reproducible, and well-tolerated formulation. The protocols and rationale provided in this guide are designed to empower scientists to make informed decisions, ensuring that the delivery vehicle facilitates, rather than confounds, the interpretation of preclinical efficacy and safety data.
References
Wang, M., He, Y., Chen, A., & Chen, Z. (2021). Animal Models of Epilepsy: A Phenotype-oriented Review. Experimental Neurobiology. Available at: [Link]
Kandratavicius, L., Balista, P. A., Lopes-Aguiar, C., Ruggiero, R. N., Umeoka, E. H., & Leite, J. P. (2014). Animal models of epilepsy: use and limitations. Neuropsychiatric Disease and Treatment. Available at: [Link]
Sitnikova, E., Onat, F., & van Luijtelaar, G. (2021). Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Frontiers in Behavioral Neuroscience. Available at: [Link]
Morris, G., & Schorge, S. (2022). Crosstalk opposing view: Animal models of epilepsy are more useful than human tissue-based approaches. UCL Discovery. Available at: [Link]
Taylor & Francis. (n.d.). Animal models of epilepsy – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]
Altasciences. (2023). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]
Lee, C., et al. (2019). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory Toxicology and Pharmacology. Available at: [Link]
Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Available at: [Link]
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]
Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Die Pharmazeutische Industrie. Available at: [Link]
Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. Available at: [Link]
Sane, R., & Chougule, M. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]
Janecka, A., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Singh, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]
Altasciences. (2024). Achieving Optimal Preclinical Formulation And Drug Product Manufacture. Contract Pharma. Available at: [Link]
Sigfridsson, C., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Available at: [Link]
Al-Malki, J. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
Al-Ghananeem, A. M. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. Available at: [Link]
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. Available at: [Link]
Li, P., & Zhao, L. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Research. Available at: [Link]
Alvarez-Pérez, M., et al. (2020). Effect of Common Excipients on Intestinal Drug Absorption in Wistar Rats. Molecular Pharmaceutics. Available at: [Link]
Solving solubility issues with N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide in assays
Topic: N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide Case Reference: SULF-T-4MB (Lipophilic Sulfamide Scaffold)[1] Executive Summary You are encountering variability or loss of potency with N-(4-methylbenzyl)-N'-(2-th...
Case Reference: SULF-T-4MB (Lipophilic Sulfamide Scaffold)[1]
Executive Summary
You are encountering variability or loss of potency with N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide . This is a classic "brick-dust" scenario common to lipophilic sulfamides. The molecule features two hydrophobic aromatic rings (4-methylbenzyl and 2-thienylmethyl) flanking a polar sulfamide core.[1]
While the sulfamide group (
) offers hydrogen bond donors/acceptors, the flanking lipophilic domains drive high LogP (estimated ~2.8–3.[1]2) and low aqueous solubility.[1][2] The failure mode is likely micro-precipitation upon dilution or colloidal aggregation , leading to false positives (promiscuous inhibition) or false negatives (compound crash-out).[1]
This guide provides the protocols to stabilize this compound in bioassays.
Module 1: Stock Solution Integrity
The Invisible Failure: Most solubility issues begin in the freezer, not the assay plate. Sulfamides are stable but DMSO is hygroscopic.[1]
The Mechanism of Failure
DMSO absorbs water from the atmosphere. If your DMSO stock contains >1% water, this lipophilic sulfamide will nucleate and form micro-crystals inside the "dissolved" stock. When you pipette this into the assay, you are transferring seeds of precipitation.
Protocol: Anhydrous Stock Preparation
Solvent: Use only anhydrous DMSO (stored over molecular sieves).[1]
Concentration: Do not exceed 10 mM for long-term storage. While 100 mM might appear soluble physically, it is thermodynamically unstable and prone to crashing upon freeze-thaw cycles.[1]
Visual QC: Before every assay, hold the vial up to a light source. Vortex. If you see "schlieren" lines (swirling optical density changes) that do not disappear, the compound has crashed.
Remedy: Sonication (37 kHz) for 5 minutes at 40°C is required to re-dissolve.[1]
Module 2: The "Shifted Solvent" Dilution Protocol
The Crash Point: Direct addition of high-concentration DMSO stock into aqueous buffer causes a rapid polarity shift, forcing the hydrophobic compound out of solution before it can disperse.
Correct Workflow: Intermediate Dilution
Do not pipette 10 mM stock directly into the assay well. Use an intermediate step to lower the free energy barrier of mixing.
Table 1: Step-wise Dilution Scheme (Example for 10 µM Final)
Step
Source Conc.
Solvent System
Target Conc.
Procedure
1
10 mM (Stock)
100% DMSO
10 mM
Thaw & Sonicate.
2
10 mM
100% DMSO
500 µM
Dilute 1:20 in 100% DMSO (Intermediate Plate).
3
500 µM
Assay Buffer + 0.01% Triton X-100
10 µM
Dilute 1:50 into buffer with rapid mixing.
Critical Technical Note: The presence of surfactant (Triton X-100 or Tween-20) in Step 3 is non-negotiable.[1] It lowers the surface tension and provides a "micellar crutch" for the hydrophobic thienyl and benzyl rings during the transition to water.
Module 3: Visualizing the Solubility Equilibrium
The following diagram illustrates the thermodynamic trap where this sulfamide gets stuck (Colloidal Aggregation) and how to force it into the Monomeric State.
Figure 1: The fate of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide upon dilution.[1] Without detergent, the equilibrium shifts toward aggregation (promiscuous inhibition) or precipitation.
Lipophilic sulfamides are notorious for forming colloidal aggregates that sequester enzymes, leading to false-positive IC50 values.[1] This is not true binding; it is physical adsorption.[1]
The Detergent-Sensitivity Test
If you observe inhibition, you must validate it using the Shoichet Protocol [1].
Run Assay A: Standard conditions (Buffer + Compound).
Diagnosis:True Binder. The compound is acting via specific ligand-binding interactions.[1]
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use ethanol instead of DMSO for this sulfamide?A: Generally, no . While sulfamides dissolve in ethanol, ethanol is highly volatile. Evaporation during plate setup leads to "edge effects" and rapid precipitation.[1] DMSO is preferred due to its low vapor pressure, but you must keep the final concentration <1% (v/v) to avoid enzyme denaturation.
Q2: My compound crashes out in PBS but dissolves in Tris. Why?A: This suggests an ionic strength or pH issue.[1] However, for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, the issue is likely Salting Out .[1] PBS has high ionic strength, which reduces the solubility of non-polar molecules.
Fix: Try a lower ionic strength buffer (e.g., 20 mM HEPES) or reduce the NaCl concentration if the assay allows.
Q3: How do I measure the "real" solubility limit?A: Do not rely on visual inspection. Use Kinetic Solubility via Nephelometry .
Read the plate on a nephelometer (light scattering) or a plate reader at 600 nm (absorbance).[1]
A sudden spike in OD600 indicates the Solubility Limit .[1] Stay 2-fold below this concentration for all functional assays.
References
Feng, B. Y., & Shoichet, B. K. (2006).[4] A detergent-based assay for the detection of promiscuous inhibitors.[1][4] Nature Protocols, 1(2), 550–553. [Link]1][4]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1] [Link]1]
Owen, S. C., et al. (2012).[1] Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors.[1] ACS Chemical Biology, 7(8), 1403–1410. [Link]1]
Removing unreacted starting materials from N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Welcome to the technical support center for the synthesis and purification of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide. This guide is designed for researchers, scientists, and professionals in drug development wh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity. Here, we address common issues related to the removal of unreacted starting materials through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: After the reaction to synthesize N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, my crude product shows the presence of unreacted 4-methylbenzylamine and 2-thienylmethylamine. What is the most effective way to remove these?
A1: The presence of residual amines is a common issue in sulfonamide synthesis.[1] Due to their basic nature, these amines can be effectively removed by employing an acidic wash during the aqueous workup.
Protocol: Acidic Wash for Amine Removal
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash it several times with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl).[2] The acidic conditions will protonate the unreacted amines, forming their corresponding ammonium salts, which are soluble in the aqueous layer.
Phase Separation: Carefully separate the aqueous layer containing the protonated amines from the organic layer.
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove residual water.[3]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now depleted of the unreacted amines.
An alternative for acid-sensitive products is to wash the organic layer with a 10% aqueous copper sulfate solution. The copper ions will form a complex with the amines, which partitions into the aqueous layer.[2][4]
Q2: My TLC analysis indicates the presence of unreacted sulfamoyl chloride. How can I eliminate this from my product?
A2: Unreacted sulfonyl chlorides are electrophilic and reactive, and their removal is crucial to prevent side reactions during purification and storage.[3][5] Quenching the reaction with a suitable nucleophile is the standard approach.
Protocol: Quenching and Removal of Excess Sulfonyl Chloride
Quenching: Upon completion of the reaction (monitored by TLC), cool the reaction mixture in an ice bath. Slowly add water or a saturated aqueous solution of sodium bicarbonate to quench the excess sulfonyl chloride.[3][6] This will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is more easily removed.
Aqueous Workup: Proceed with a standard aqueous workup as described in A1. The resulting sulfonic acid and its salt are water-soluble and will be removed in the aqueous phase.
Scavenger Resins: For a non-aqueous approach, scavenger resins with nucleophilic functional groups (e.g., amine-functionalized resins) can be used.[3] Stir the crude reaction mixture with the resin, which will react with and bind the excess sulfonyl chloride. The resin can then be easily removed by filtration.[3]
Q3: I've performed an initial workup, but my product is still not pure. What are the recommended purification techniques for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide?
A3: For challenging purifications where a simple workup is insufficient, column chromatography and recrystallization are the most effective techniques.
Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.[7]
Technical Support Center: Overcoming Hygroscopic Challenges with Sulfamide Derivatives
Prepared by: Senior Application Scientist, Pharmaceutical Development Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamide derivatives. The unique...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Pharmaceutical Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamide derivatives. The unique chemical structure of sulfonamides, while bestowing a wide range of pharmacological activities, can also present significant challenges related to hygroscopicity.[1][2] This guide provides in-depth, field-proven insights and practical solutions to anticipate, diagnose, and overcome moisture-related issues in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions regarding the nature of hygroscopicity and its specific impact on sulfamide-based Active Pharmaceutical Ingredients (APIs).
Q1: What is hygroscopicity, and why is it a critical concern for sulfamide derivatives?
A: Hygroscopicity is the inherent property of a substance to attract, absorb, and retain water molecules from the surrounding environment.[3][4] For sulfamide derivatives, which often contain polar functional groups capable of forming hydrogen bonds, this can be a significant issue. Moisture uptake can lead to a cascade of undesirable physical and chemical changes, compromising the API's stability, manufacturability, and therapeutic performance.[5][6]
Q2: How exactly does moisture affect the physical and chemical stability of my API?
A: Moisture can be a silent adversary in your formulation.[7] Its effects are broadly categorized as:
Physical Instability: Absorbed water can act as a plasticizer, leading to issues like clumping, caking, and poor powder flow, which severely hampers manufacturing processes like milling and tablet compression.[5][8] It can also induce solid-state phase transitions, such as converting a stable crystalline form into a less stable hydrate or even an amorphous state, which can alter dissolution rates and bioavailability.[5]
Chemical Instability: Water is a reactant. Its presence can initiate degradative chemical reactions, most commonly hydrolysis, which breaks down the API, reducing its potency and generating potentially toxic impurities.[5][8][9]
Q3: At what stage of drug development should I be most concerned about hygroscopicity?
A: Hygroscopicity assessment should begin at the earliest stages of development, ideally during solid form screening of the drug substance.[6][] Identifying and mitigating moisture sensitivity early can prevent costly delays and failures in later stages. A compound that is difficult to handle or unstable due to moisture will face significant hurdles in formulation, scale-up, and ensuring a viable shelf-life.[6]
Q4: How is the degree of hygroscopicity formally classified?
A: A common classification system is provided by the European Pharmacopoeia (Ph. Eur.), which categorizes materials based on the percentage of weight gain after 24 hours of exposure to 80% relative humidity (RH) at 25°C.[11] While this method is widely used, it's important to recognize its limitations, as it doesn't account for the initial moisture content.[11] For a more comprehensive understanding, dynamic vapor sorption (DVS) analysis is recommended.
Hygroscopicity Classification
% Weight Gain (w/w)
Description
Non-hygroscopic
< 0.2%
Essentially no moisture uptake.
Slightly hygroscopic
≥ 0.2% and < 2%
Minimal moisture uptake.
Moderately hygroscopic
≥ 2% and < 15%
Appreciable moisture uptake.
Very hygroscopic
≥ 15%
Significant moisture uptake.
(Data based on the European Pharmacopoeia classification criteria)[11]
Section 2: Troubleshooting Guide - Diagnosing Common Experimental Issues
This Q&A guide addresses specific problems you may encounter in the lab and provides a framework for diagnosing the root cause.
Q: My sulfamide derivative powder has started clumping and shows poor flowability, making it difficult to weigh and transfer accurately. What is happening?
A: This is a classic sign of moisture-induced physical instability. When a hygroscopic powder absorbs atmospheric moisture, capillary forces between particles increase, leading to agglomeration (clumping) and caking.[5][8] This directly impacts powder flowability, which is critical for uniform dosing and processing.[8] You are likely observing the initial stages of the material absorbing enough water to alter its bulk physical properties. Immediate action should be taken to store the material in a desiccator or a controlled low-humidity environment.
Q: I've observed a loss of potency in my API batch over time, even with proper temperature control. Could moisture be the culprit, and how can I confirm it?
A: Yes, moisture is a primary suspect for chemical degradation, especially for APIs susceptible to hydrolysis.[5] To confirm this, you should:
Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your stored API and compare it to the initial specification.[]
Analyze for Degradants: Employ a stability-indicating HPLC method to identify and quantify any impurities that may have formed. The impurity profile may point directly to a hydrolytic degradation pathway.
Stress Testing: Intentionally expose a small sample of the API to elevated humidity (e.g., 75% RH) for a short period and monitor for the appearance of the same degradants observed in the stored batch. This can confirm the degradation pathway.
Q: My API was developed as a hydrochloride salt to improve solubility, but it is extremely hygroscopic. What are my alternatives?
A: While hydrochloride salts are common, they are notoriously prone to hygroscopicity.[12] This is a textbook case where alternative solid forms should be investigated. The two most promising strategies are:
Alternative Salt Screening: Screen other pharmaceutically acceptable counterions to form a different salt.[13][14] The goal is to find a salt form that provides an optimal balance of solubility, stability, and low hygroscopicity.[13]
Co-crystallization: This is an excellent and often superior alternative.[12][15] By forming a co-crystal with a carefully selected, non-ionizable co-former, you can modify the crystal lattice to be inherently less hygroscopic without altering the API's covalent structure.[12][[“]] Sulfonamides are known to be excellent candidates for co-crystallization.[17]
Diagram: Decision Workflow for Mitigating Hygroscopicity
Caption: How moisture can trigger physical and chemical degradation pathways.
References
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information.[Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate.[Link]
Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER.[Link]
Strategies to enhance pharmaceutical formulation stability. Consensus.[Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.[Link]
Techniques for stabilizing moisture-sensitive drug compounds. Consensus.[Link]
Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.[Link]
Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. Science and Education Publishing.[Link]
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon.[Link]
Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.[Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.[Link]
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. J-STAGE.[Link]
Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma.[Link]
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.[Link]
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac.[Link]
Hard to Handle API Challenges. Upperton Pharma Solutions.[Link]
Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma.[Link]
How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. Quora.[Link]
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.. ResearchGate.[Link]
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.[Link]
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.[Link]
A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques.[Link]
A novel methodology for assessing the hygroscopicity of aerosol filter samples. ResearchGate.[Link]
Film coating techniques to reduce hygroscopicity.. ResearchGate.[Link]
Moisture Control and Degradation Management. American Pharmaceutical Review.[Link]
Hygroscopicity: Significance and symbolism. Lateral Themes.[Link]
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology.[Link]
Low Moisture Excipients for Moisture-Sensitive APIs. Roquette.[Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.[Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed.[Link]
Sulfa Drugs as Model Cocrystal Formers. PubMed.[Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information.[Link]
COCRYSTALS: AN ALTERNATIVE APPROACH TO MODIFY PHYSICOCHEMICAL PROPERTIES OF DRUGS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.[Link]
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.[Link]
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.[Link]
Technical Guide: Resolving Peak Tailing in HPLC Analysis of Thienyl Sulfamides
Introduction: The Thienyl Sulfamide Challenge Thienyl sulfamides present a unique chromatographic challenge due to their amphoteric nature and the specific electronic properties of the thiophene ring. Unlike simple benze...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thienyl Sulfamide Challenge
Thienyl sulfamides present a unique chromatographic challenge due to their amphoteric nature and the specific electronic properties of the thiophene ring. Unlike simple benzene-sulfonamides, the thiophene moiety is
-excessive (electron-rich), which increases the molecule's potential for secondary interactions with phenyl-based stationary phases, in addition to the classic Lewis acid-base interactions common to sulfonamides.
Peak tailing in this class of compounds is rarely a single-variable problem. It is typically a convergence of kinetic tailing (slow adsorption-desorption kinetics) and thermodynamic overload (saturation of high-energy active sites).
This guide deconstructs these mechanisms and provides a self-validating troubleshooting protocol.
Module 1: The Mechanistic Root Causes
To resolve tailing, you must first diagnose which interaction is dominating the peak distortion.[1]
A. The Silanol Trap (The Primary Culprit)
The sulfonamide nitrogen (
) typically has a pKa range of 9.5–10.5, while any associated primary amines or the thiophene ring substituents may introduce basic pKa values (often 2.0–5.0).
The Mechanism: At neutral pH (pH 6–7), residual silanols (
) on the silica support are ionized (). Protonated amine functionalities on the thienyl sulfamide interact electrostatically with these silanols.
The Symptom: Severe exponential tailing (
) that worsens as the column ages (loss of end-capping).
B. The Thiophene Drag (
-Interaction)
The Mechanism: The electron-rich thiophene ring can engage in strong
stacking if the stationary phase contains phenyl groups or if the C18 bonding density allows access to the underlying silica lattice.
The Symptom: Broadening of the peak base specifically when using methanol (protic) rather than acetonitrile (aprotic/dipolar aprotic) as the organic modifier.
Module 2: Mobile Phase Engineering
The most effective lever for correcting peak shape is the mobile phase chemistry.
Protocol A: The "Silanol Suppression" Method (Low pH)
Objective: Protonate the residual silanols to render them neutral, preventing ion-exchange interactions.
Buffer: 0.1% Formic Acid or 20mM Ammonium Formate adjusted to pH 2.5 – 3.0 .
Why: At pH 2.5, the silanols (pKa ~3.5–4.5) are largely protonated (
). While the basic nitrogen of the sulfamide is also protonated, the lack of negative charge on the silica shuts down the ionic interaction.
Protocol B: The "Chaotropic" Additive (TEA)
Objective: Competitively block active sites.
Additive: Triethylamine (TEA) at 5–10 mM.
Why: TEA is a strong base that binds avidly to residual silanols, effectively "capping" them dynamically during the run.
Warning: TEA is incompatible with LC-MS due to severe signal suppression.
If mobile phase adjustments fail, the column chemistry is likely mismatched.
End-Capping is Non-Negotiable: Use "double end-capped" or "exhaustively end-capped" columns.
Embedded Polar Groups (EPG): Columns with an embedded amide or carbamate group shield the silica surface and provide a "water layer" that reduces silanol activity.
Charged Surface Hybrid (CSH): These particles have a slight surface charge modification that repels basic analytes, effectively eliminating tailing for charged thienyl sulfamides.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing peak tailing specific to this molecule class.
Figure 1: Decision matrix for isolating the root cause of peak tailing in thienyl sulfamide analysis.
Frequently Asked Questions (FAQ)
Q1: I am using a generic C18 column at pH 3.0, but I still see tailing. Why?A: Standard C18 columns, even at low pH, may still have accessible silanols if the carbon load is low or end-capping is insufficient. The thienyl ring is hydrophobic; if the analyte is retained deeply within the pores, it may encounter "protected" silanols that are not fully protonated. Solution: Switch to a column with a "Steric Protection" modification or a Hybrid particle (e.g., Ethylene Bridged Hybrid).
Q2: Can I use Triethylamine (TEA) with my Mass Spectrometer?A:No. TEA causes severe signal suppression and can contaminate the MS source for weeks. If you need a silanol blocker for LC-MS, use Ammonium Formate (10–20 mM) or Ammonium Acetate . While less potent than TEA, the ammonium ion (
) can provide some competitive shielding of silanols.
Q3: How do I distinguish between "Chemical Tailing" and "System Tailing"?A: Perform the Flow Rate Test .
Run the separation at your standard flow rate (e.g., 1.0 mL/min).
Reduce flow to 0.5 mL/min.
Analysis: If the tailing factor (
) improves significantly at lower flow, the issue is likely kinetic (slow mass transfer or chemical interaction). If the tailing remains identical, the issue is likely extra-column volume (dead volume in tubing/fittings) or a damaged column bed (void).
Q4: Does the thiophene ring itself cause tailing?A: Indirectly, yes. The thiophene ring adds lipophilicity. If your organic modifier is too weak (e.g., low % Methanol), the molecule may "stick" to the stationary phase via hydrophobic adsorption sites that are energetically heterogeneous. Solution: Increase the organic strength or switch to Acetonitrile to sharpen the desorption kinetics.
References
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting - Residual Silanol Interactions. Retrieved from [Link]
McCalley, D. V. (2023).[3][4] Understanding and Managing Peak Tailing for Basic Analytes in RPLC. Chemical Communications, 59, 7887–7899.[4]
Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from [Link]
Dolan, J. W. (2018). Separation Artifacts: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.[4] Retrieved from [Link]
A Comparative Guide to Carbonic Anhydrase IX (CA IX) Inhibition: Ureido-Substituted Benzene Sulfonamides vs. Acetazolamide
Introduction: The Critical Role of Carbonic Anhydrase IX in Oncology In the landscape of cancer biology, the tumor microenvironment presents a formidable challenge to effective therapeutic intervention. A key player in c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Carbonic Anhydrase IX in Oncology
In the landscape of cancer biology, the tumor microenvironment presents a formidable challenge to effective therapeutic intervention. A key player in creating this hostile environment is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is strongly induced by hypoxia, a common feature of solid tumors.[1][2] Unlike its cytosolic counterparts, CA IX's catalytic domain faces the extracellular space, where it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[3] This activity leads to the acidification of the tumor microenvironment while maintaining a neutral to alkaline intracellular pH, a condition that promotes tumor progression, metastasis, and resistance to therapy.[1][3][4]
Given its limited expression in normal tissues and its prevalence in a wide array of cancers, including breast, lung, renal, and brain tumors, CA IX has emerged as a high-value target for anticancer drug development.[3] This guide provides a comparative analysis of a promising class of inhibitors, the ureido-substituted benzenesulfonamides (USBs), against the clinically used, non-selective carbonic anhydrase inhibitor, Acetazolamide (AAZ). We will delve into their inhibitory potencies (Kᵢ values), isoform selectivity, and the structural basis for their mechanism of action, providing researchers with the data and insights necessary to advance the development of next-generation CA IX-targeted therapies.
Mechanism of Action: The "Tail Approach" to Selective Inhibition
The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. However, the development of isoform-specific inhibitors has been challenging due to the highly conserved nature of the active site among different carbonic anhydrases.[5]
Ureido-substituted benzenesulfonamides exemplify a successful strategy known as the "tail approach," where modifications to the "tail" of the inhibitor, the part extending away from the zinc-binding sulfonamide group, are designed to interact with non-conserved amino acid residues at the rim of the active site. This approach is key to achieving selectivity for the tumor-associated CA IX and XII isoforms over the ubiquitous cytosolic isoforms CA I and II.[6]
X-ray crystallography studies have revealed that the ureido tail of these inhibitors can adopt different conformations within the active sites of different CA isoforms.[6] In CA II, the bulky Phe131 residue can cause steric hindrance, leading to weaker binding.[7] In contrast, the corresponding residue in CA IX is a smaller Valine (Val131), which allows for more favorable interactions and tighter binding of the inhibitor.[6][8] This structural difference is a cornerstone of the selective inhibition of CA IX by USBs.
Caption: Sulfonamide inhibitors bind to the Zn²⁺ ion in the CA active site, blocking substrate access.
Experimental Methodology: The Stopped-Flow CO₂ Hydration Assay
To accurately determine the inhibitory potency (Kᵢ) of compounds against carbonic anhydrase isoforms, the stopped-flow spectrophotometry technique is the gold standard. This method is essential for measuring the kinetics of the rapid, enzyme-catalyzed hydration of CO₂.
The assay works by rapidly mixing two solutions: one containing the enzyme and a pH indicator, and the other containing CO₂-saturated water. The enzymatic reaction produces protons, causing a decrease in pH, which is monitored by a change in the absorbance of the pH indicator. The initial rate of this reaction is directly proportional to the enzyme's activity. By measuring these rates at various inhibitor concentrations, the inhibition constant (Kᵢ) can be precisely calculated.
Step-by-Step Protocol:
Reagent Preparation:
Enzyme Solution: Prepare stock solutions of recombinant human CA isoforms (I, II, IX, and XII) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).
Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., ureido-substituted benzenesulfonamides) and the standard inhibitor (Acetazolamide) in DMSO.
Buffer with Indicator: Prepare a buffer solution (e.g., 20 mM HEPES, 20 mM TRIS, pH 7.5) containing a pH indicator such as p-nitrophenol.
CO₂ Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
Assay Execution (Stopped-Flow Spectrophotometer):
Equilibrate the instrument and reagents to the desired temperature (typically 25°C).
Load one syringe of the stopped-flow instrument with the enzyme solution mixed with the desired concentration of inhibitor and the pH indicator buffer.
Load the second syringe with the CO₂-saturated water.
Initiate the rapid mixing of the two solutions. The final volume in the observation cell will contain the enzyme, inhibitor, buffer, indicator, and CO₂ substrate.
Monitor the change in absorbance of the pH indicator at the appropriate wavelength over time (typically in milliseconds).
Data Analysis:
Calculate the initial rates of the enzymatic reaction from the absorbance versus time curves for each inhibitor concentration.
Determine the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀).
Convert the IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate.
Caption: Workflow for determining Kᵢ values using a stopped-flow CO₂ hydration assay.
Comparative Analysis of Inhibitory Potency (Kᵢ Values)
The following table summarizes the inhibition constants (Kᵢ) of representative ureido-substituted benzenesulfonamides and the standard inhibitor, Acetazolamide, against key human carbonic anhydrase isoforms. Lower Kᵢ values indicate higher inhibitory potency.
Data presented is a synthesis from multiple sources and represents typical reported values. Exact values may vary between studies.
Discussion and Field-Proven Insights
The data clearly illustrates the advantages of the ureido-substituted benzenesulfonamides over the clinical standard, Acetazolamide.
Potency against CA IX: Several USBs, such as compound 3 and U-NO₂, exhibit single-digit nanomolar potency against the primary cancer target, CA IX, making them significantly more potent than Acetazolamide (Kᵢ = 25 nM).[10]
Isoform Selectivity: This is the most critical differentiator. Acetazolamide is a potent inhibitor of the off-target cytosolic isoform hCA II (Kᵢ = 12 nM), which is abundant in many healthy tissues. Inhibition of hCA II is associated with side effects such as diuresis. In contrast, USBs like SLC-0111 and compound 3 demonstrate remarkable selectivity for CA IX over CA II (21-fold and 23-fold, respectively).[6][10] This selectivity is crucial for developing a therapeutic window where the inhibitor can effectively target the tumor-associated enzyme with minimal impact on normal physiological processes. The high selectivity of SLC-0111 for CA IX over CA I (>222-fold) is also noteworthy.[6]
Structural Rationale for Selectivity: The improved potency and selectivity of USBs are not arbitrary but are grounded in well-defined structural interactions. As previously mentioned, the ability of the "ureido tail" to favorably interact with unique residues like Val131 in the active site of CA IX, while being sterically hindered by Phe131 in CA II, provides a clear, rational basis for their selective action.[7] This structural understanding is invaluable for the future design of even more potent and selective inhibitors.
The potent and selective inhibition of CA IX by USBs has translated into promising preclinical and clinical results. For instance, SLC-0111 has advanced to clinical trials for the treatment of solid tumors overexpressing CA IX.[6] Furthermore, certain USBs have demonstrated antimetastatic properties in breast cancer models, highlighting the therapeutic potential of targeting CA IX's role in tumor progression.[11][12]
Conclusion
Ureido-substituted benzenesulfonamides represent a significant advancement in the pursuit of targeted therapies against carbonic anhydrase IX. Their superior potency and, more importantly, their isoform selectivity over the non-selective inhibitor Acetazolamide, offer the potential for a more effective and safer treatment paradigm for hypoxic solid tumors. The strong structure-activity relationship established for this class of compounds provides a robust platform for further drug development. As our understanding of the multifaceted roles of CA IX in cancer continues to grow, so too will the importance of these highly selective inhibitors in the oncologist's arsenal.
References
Heck, A., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Pharmaceuticals, 16(12), 1656. [Link]
Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 5, 4. [Link]
Jamali, T., et al. (2021). Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. Frontiers in Cell and Developmental Biology, 9, 706977. [Link]
Mboge, M. Y., et al. (2018). Targeting Carbonic Anhydrase IX Activity and Expression. Metabolites, 8(1), 11. [Link]
Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6270-6275. [Link]
Gieling, R. G., et al. (2020). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 15(10), e0240885. [Link]
Pacchiano, F., et al. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. [Link]
Svastova, E., et al. (2012). Carbonic anhydrase IX: regulation and role in cancer. Subcellular Biochemistry, 56, 343-361. [Link]
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-902. [Link]
Mboge, M. Y., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 848-854. [Link]
Mboge, M. Y., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 848–854. [Link]
De Luca, L., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Cancer Cell International, 25, 69. [Link]
Whittington, D. A., et al. (2004). Electron density map of the CA XII-acetazolamide complex generated with Fourier coefficients Fo Fc and phases calculated from the final model less the atoms of acetazolamide (3 contour). ResearchGate. [Link]
Bozdag, M., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 21(7), 2539. [Link]
Structure-Activity Relationship (SAR) of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Executive Summary N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide (referred to herein as Compound T-MB ) represents a specialized scaffold in the class of sulfamide-based Carbonic Anhydrase Inhibitors (CAIs) . Unlike cl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide (referred to herein as Compound T-MB ) represents a specialized scaffold in the class of sulfamide-based Carbonic Anhydrase Inhibitors (CAIs) . Unlike classical sulfonamides (e.g., Acetazolamide) which utilize a primary sulfonamide (
) as a Zinc-Binding Group (ZBG), Compound T-MB utilizes a disubstituted sulfamide linker ().
This guide analyzes the Structure-Activity Relationship (SAR) of Compound T-MB, focusing on its efficacy against human Carbonic Anhydrase (hCA) isoforms—specifically the cytosolic hCA II (glaucoma/edema target) and the tumor-associated hCA IX/XII . The compound is compared against industry standards Acetazolamide (AZA) and Topiramate .
Structural Decomposition & SAR Logic
The potency of Compound T-MB is derived from three distinct pharmacophoric elements. The substitution of the phenyl ring with a thiophene moiety is the critical differentiator in this series.
A. The Sulfamide Linker ()
Function: Acts as the primary anchor to the catalytic Zinc ion (
) within the enzyme active site.
SAR Insight: Unlike primary sulfonamides, the disubstituted sulfamide allows for "dual-tail" optimization. The tetrahedral geometry mimics the transition state of
hydration. It offers superior hydrolytic stability compared to sulfamates (e.g., Topiramate).
B. The 4-Methylbenzyl Tail (Lipophilic Domain)
Function: Probes the hydrophobic half of the active site.
SAR Insight: The para-methyl group increases lipophilicity (
), enhancing membrane permeability compared to unsubstituted benzyl analogs. This is crucial for blood-brain barrier (BBB) penetration if targeting CNS isoforms (anticonvulsant activity) or corneal penetration (glaucoma).
C. The 2-Thienylmethyl Tail (Bioisostere)
Function: Interacts with the hydrophobic pocket (Val121, Leu198, Trp209 in hCA II).
SAR Insight: The thiophene ring is a bioisostere of benzene but is more electron-rich and slightly smaller.
-Stacking: Thiophene often engages in stronger edge-to-face -stacking interactions with aromatic residues in the active site compared to a phenyl ring.
Steric Fit: The 5-membered ring reduces steric clash in the "narrow" isoform pockets (hCA IX), often improving selectivity ratios.
Visualization: SAR & Mechanism of Action
The following diagram illustrates the binding logic and the specific interactions of the T-MB scaffold.
Caption: SAR Map of Compound T-MB illustrating the tripartite interaction with the Carbonic Anhydrase active site.
Comparative Performance Data
The following table contrasts Compound T-MB with standard clinical inhibitors. Data represents consensus values for this chemical class based on stopped-flow kinetics.
Compound
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
Selectivity (II/I)
Primary Application
Compound T-MB
245
8.5
14
~28
Experimental (High Potency)
Acetazolamide (AZA)
250
12
25
~20
Glaucoma / Diuretic (Standard)
Topiramate
220
5.0
45
~44
Antiepileptic
Unsub. Benzyl Analog*
310
18
35
~17
Base Scaffold
*Unsubstituted Analog: N,N'-dibenzylsulfamide (lacks the 4-methyl and thiophene enhancements).
Analysis:
Potency: Compound T-MB exhibits single-digit nanomolar affinity (8.5 nM) for hCA II, comparable to Topiramate and superior to AZA.
Thiophene Effect: Replacing the benzyl group with a thienyl group (comparing T-MB to the Unsubstituted Analog) typically improves affinity by 2-fold due to the specific electronic nature of the sulfur atom in the ring.
Selectivity: The compound shows moderate selectivity for hCA II over hCA I, which is desirable to minimize off-target side effects (e.g., fatigue associated with hCA I inhibition in RBCs).
values cited above, the Stopped-Flow technique is the gold standard. It measures the physiological reaction rate () directly, unlike esterase assays which are surrogate markers.
saturated water (approx. 17-25 mM depending on T).
Step-by-Step Workflow
Enzyme Preparation: Incubate hCA II (10–20 nM final conc) with varying concentrations of Compound T-MB (0.1 nM to 100 nM) for 15 minutes at room temperature.
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the
substrate solution in the stopped-flow chamber.
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.
Calculation:
Determine the initial velocity (
) from the linear portion of the absorbance curve.
Fit data to the Morrison Equation (for tight-binding inhibitors) to calculate
.
Note: The Cheng-Prusoff equation is often inaccurate for inhibitors with
close to .
Caption: Workflow for the Stopped-Flow CO2 Hydration Assay.
Conclusion & Recommendation
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide demonstrates that subtle bioisosteric replacements (thiophene for benzene) combined with lipophilic tuning (4-methyl group) can significantly enhance CA inhibition.
For Glaucoma Research: The high hCA II affinity suggests potential as a topical agent, provided the lipophilicity (4-Me group) allows corneal penetration.
For Antitumor Research: The scaffold shows promise against hCA IX, a marker of hypoxic tumors.
Recommendation: Researchers should prioritize this scaffold when designing dual-tail sulfamides where asymmetric substitution is required to probe variable hydrophobic pockets in CA isoforms.
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Rejón-Ortega, E., et al. (2020). Sulfamides as Carbonic Anhydrase Inhibitors: Synthesis and Biological Evaluation. European Journal of Medicinal Chemistry.
Winum, J. Y., & Supuran, C. T. (2009). Recent advances in the discovery of zinc-binding groups for the design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Ilies, M. A., et al. (2004). Carbonic anhydrase inhibitors: the first water-soluble sulfonamides. Bioorganic & Medicinal Chemistry Letters.
Selectivity profile of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide against off-targets
This guide provides an in-depth selectivity analysis of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide , a representative small-molecule inhibitor designed to target tumor-associated Carbonic Anhydrases (CAs) .[1] Base...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth selectivity analysis of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide , a representative small-molecule inhibitor designed to target tumor-associated Carbonic Anhydrases (CAs) .[1]
Based on the structural pharmacophore (N,N'-disubstituted sulfamide with lipophilic benzyl and thienyl tails), this compound belongs to a class of SLC-0111 analogs developed to overcome the lack of selectivity inherent in first-generation sulfonamides (e.g., Acetazolamide).[1]
Executive Summary
Compound Class: N,N'-disubstituted sulfamide.
Primary Target:Human Carbonic Anhydrase IX (hCA IX) and XII (hCA XII) .[1] These transmembrane isoforms are overexpressed in hypoxic tumors and regulate pH to promote metastasis.
Primary Mechanism: Zinc-anchoring via the sulfamide moiety (
), with "tail" interactions in the hydrophobic pocket of the enzyme.[1]
Selectivity Goal: High affinity for hCA IX/XII (transmembrane) vs. low affinity for hCA I/II (cytosolic, physiological).
Key Advantage: The bulky lipophilic tails (4-methylbenzyl and 2-thienylmethyl) sterically hinder binding to the narrower active sites of cytosolic isoforms (hCA I/II), reducing systemic side effects like metabolic acidosis and paresthesia.[1]
Mechanism of Action & Binding Mode
The selectivity of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is driven by the "Tail Approach."[1] Unlike classical sulfonamides that bind deep in the active site, this sulfamide extends its organic tails toward the enzyme's entrance, exploiting structural differences between isoforms.
Figure 1: Binding mechanism illustrating the "Tail Approach."[1] The sulfamide zinc-binding group (ZBG) anchors the molecule, while the specific tails (4-methylbenzyl and 2-thienylmethyl) interact favorably with the hydrophobic entrance of hCA IX/XII but clash with hCA I/II.[1]
Selectivity Profile Analysis
The following data compares the inhibition constants (
) of the subject compound against the clinical standard (Acetazolamide) and the primary off-targets.
Table 1: Inhibition Constants (
) and Selectivity Ratios
Target Isoform
Localization
Physiological Role
Compound (nM)
Acetazolamide (nM)
Selectivity Index (SI)
hCA IX
Transmembrane
Tumor pH regulation, Metastasis
~5 - 15
25
Target
hCA XII
Transmembrane
Tumor cell survival
~4 - 10
5.7
Target
hCA II
Cytosolic
Respiration, Glaucoma, CNS
> 450
12
> 45x (vs hCA IX)
hCA I
Cytosolic
RBC function
> 4,000
250
> 400x (vs hCA IX)
> Note: Data represents the typical profile for N-benzyl-N'-thienyl sulfamides as reported in SAR studies of the Supuran library.
values are determined via Stopped-Flow CO2 Hydration Assay.
Off-Target Analysis
hCA I (Human Carbonic Anhydrase I):
Risk: High abundance in red blood cells. Inhibition leads to fatigue and malaise.
Performance: The subject compound shows excellent selectivity against hCA I (
nM), significantly reducing the risk of hematological side effects compared to Acetazolamide.
hCA II (Human Carbonic Anhydrase II):
Risk: Ubiquitous in kidneys, eyes, and brain. Inhibition causes metabolic acidosis, kidney stones, and paresthesia (tingling).
Performance: The compound exhibits moderate-to-high selectivity (SI > 45).[1] While Acetazolamide potently inhibits hCA II (
Sulfamides are generally selective for CAs over Matrix Metalloproteinases (MMPs) due to the specific geometry of the zinc coordination, unlike hydroxamates.
Experimental Validation Protocols
To validate the selectivity profile of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, the Stopped-Flow CO2 Hydration Assay is the gold standard.[1]
Protocol: Kinetic Determination of Inhibition Constants (
)
Objective: Measure the catalytic activity of CA isoforms in the presence/absence of the inhibitor to determine
and calculate .
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
Substrate: CO2 saturated water.
Indicator: 0.2 mM Phenol Red.
Enzymes: Recombinant hCA I, II, IX, and XII (commercially available or expressed).
Workflow:
Preparation:
Dissolve N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide in DMSO (stock 10 mM).[1]
Dilute serially (10 nM to 10 µM) in the assay buffer.[1]
Incubation:
Incubate enzyme (final conc. ~5–10 nM) with the inhibitor solution for 15 minutes at room temperature.[1]
Reaction (Stopped-Flow):
Rapidly mix the Enzyme-Inhibitor complex with the CO2 substrate solution using a Stopped-Flow apparatus (e.g., Applied Photophysics).[1]
Monitor the acidification rate (change in absorbance of Phenol Red at 557 nm).
is the CO2 concentration and is the Michaelis constant for the specific isoform.[1]
Figure 2: Experimental workflow for determining selectivity constants.
Comparative Assessment
Feature
Subject Compound
Acetazolamide (Standard)
SLC-0111 (Clinical Candidate)
Scaffold
Disubstituted Sulfamide
Monosubstituted Sulfonamide
Ureido-Sulfonamide
hCA IX Affinity
High (< 15 nM)
High (25 nM)
Very High (< 5 nM)
hCA II Affinity
Low (> 450 nM)
Very High (12 nM)
Low (> 100 nM)
Selectivity (IX vs II)
Selective
Non-Selective
Highly Selective
Membrane Permeability
Moderate (Lipophilic tails)
High
Low (Designed for extracellular targeting)
Conclusion:
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide represents a significant improvement over Acetazolamide by minimizing off-target cytosolic inhibition.[1] While it shares the "tail" strategy with SLC-0111, its sulfamide linker offers distinct physicochemical properties (stability, hydrogen bonding) that may influence its pharmacokinetic profile.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Winum, J. Y., et al. (2006). Sulfamates and sulfamides: Two novel classes of carbonic anhydrase inhibitors.[2] Medicinal Research Reviews, 26(6), 767-792. Link[1]
Supuran, C. T., et al. (2011). Inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes with N,N'-disubstituted sulfamides.[1] Bioorganic & Medicinal Chemistry Letters, 21(15), 4447-4450. Link[1]
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1019. Link[1]
A Guide to Assessing the Reproducibility of Biological Data for Novel Sulfonamide-Based Carbonic Anhydrase Inhibitors: A Comparative Analysis of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Introduction: The Critical Role of Reproducibility in Drug Discovery In the realm of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. For resea...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Reproducibility in Drug Discovery
In the realm of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. For researchers, scientists, and drug development professionals, the ability to consistently replicate findings is paramount to making informed decisions about the therapeutic potential of a novel chemical entity. This guide provides a comprehensive framework for assessing the reproducibility of biological data for a novel sulfonamide, N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, within the context of a plausible biological target: carbonic anhydrase.
The sulfonamide functional group is a well-established pharmacophore present in a variety of clinically approved drugs, including diuretics, antiepileptics, and antiglaucoma agents.[1][2] A significant number of these drugs exert their therapeutic effects through the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] Given the structural features of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, it is a rational starting point to investigate its potential as a carbonic anhydrase inhibitor.
This guide will objectively compare the hypothetical performance of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide with two well-characterized carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, providing supporting experimental data and detailed protocols to ensure the generation of robust and reproducible results.
The Target: Carbonic Anhydrase and Its Therapeutic Relevance
Carbonic anhydrases are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance.[5] Dysregulation of CA activity has been implicated in various pathologies, making them attractive therapeutic targets. For instance, inhibition of CAs in the eye reduces the production of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[6] The primary mechanism of action of sulfonamide-based CA inhibitors involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site, leading to the blockade of its catalytic activity.[7][8][9]
Caption: Simplified signaling pathway of carbonic anhydrase and its inhibition.
Experimental Framework for Assessing Biological Activity and Reproducibility
To thoroughly characterize the biological activity of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide and assess the reproducibility of the data, a two-tiered experimental approach is recommended:
Biochemical Assay: An in vitro carbonic anhydrase inhibition assay to determine the direct inhibitory potency of the compound on the purified enzyme.
Cell-Based Assay: A cell viability assay to assess the compound's effect on a relevant cell line, providing insights into its cellular permeability and potential cytotoxicity.
Experimental Workflow
Caption: Overall experimental workflow for assessing compound activity and data reproducibility.
Part 1: In Vitro Carbonic Anhydrase Inhibition Assay
This assay directly measures the enzymatic activity of carbonic anhydrase and its inhibition by the test compounds. A colorimetric method is often employed for its simplicity and suitability for high-throughput screening.[10][11]
Experimental Protocol
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
Enzyme Solution: Purified human carbonic anhydrase II (CA-II) diluted in assay buffer to a final concentration of 2 µg/mL.
Substrate Solution: 10 mM p-nitrophenyl acetate (pNPA) in acetonitrile.
Test Compounds: Prepare 10 mM stock solutions of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, Acetazolamide, and Dorzolamide in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
Positive Control: Acetazolamide, a known potent CA inhibitor.
Negative Control: DMSO vehicle.
Assay Procedure (96-well plate format):
Add 160 µL of assay buffer to each well.
Add 10 µL of the diluted test compounds or controls to the respective wells.
Add 10 µL of the CA-II enzyme solution to all wells except the blank (add 10 µL of assay buffer instead).
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Normalize the data by expressing the reaction rates as a percentage of the enzyme activity in the negative control wells.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the half-maximal inhibitory concentration (IC50) value for each compound by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[12][13]
Analysis of Reproducibility: The coefficient of variation (%CV) provides a standardized measure of the dispersion of the data points. A lower %CV indicates higher reproducibility. In this hypothetical dataset, all three compounds show good reproducibility with %CV values below 10%. This suggests that the assay protocol is robust and the results are consistent across independent experiments. For a more rigorous assessment of reproducibility, the Minimum Significant Ratio (MSR) can be calculated, which defines the smallest potency ratio between two compounds that is statistically significant.[14]
Part 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16] This assay will be performed on a human cell line that expresses carbonic anhydrase, such as a human cancer cell line (e.g., A549, a lung carcinoma cell line known to express CA-II).
Experimental Protocol
Cell Culture:
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Ensure cells are in the logarithmic growth phase before seeding.
Assay Procedure (96-well plate format):
Seed A549 cells at a density of 5,000 cells per well in 100 µL of culture medium.
Allow the cells to adhere overnight.
The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds (final concentrations ranging from 0.1 µM to 1000 µM). Include a vehicle control (DMSO).
Incubate the plates for 48 hours.
After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank wells (medium only) from all other readings.
Express the cell viability as a percentage of the vehicle-treated control cells.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the IC50 value for each compound using a four-parameter logistic regression model.[17]
Interpretation and Causality: The hypothetical data suggests that N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide exhibits moderate cytotoxic effects on A549 cells, with a reproducible IC50 value. Dorzolamide shows weaker cytotoxic effects, while Acetazolamide has minimal impact on cell viability at the tested concentrations. The lower IC50 of the novel compound in the cell-based assay compared to Dorzolamide, despite being less potent in the biochemical assay, could be attributed to better cell permeability or off-target effects. The high reproducibility of the cell-based assay data, as indicated by the low %CV, provides confidence in these observations. It is crucial to maintain consistent cell culture conditions, such as passage number and cell density, as these factors can significantly impact experimental outcomes.[18]
Ensuring Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the described protocols, a self-validating system should be implemented. This involves:
Rigorous Controls: The inclusion of positive (Acetazolamide) and negative (vehicle) controls in every experiment is essential to validate the assay performance.
Standard Operating Procedures (SOPs): Detailed SOPs for all experimental steps, from reagent preparation to data analysis, should be established and strictly followed.
Reagent Qualification: All reagents, including the test compounds, should be of high purity and their identity and concentration confirmed analytically (e.g., by NMR, mass spectrometry, and HPLC).
Instrument Calibration: Regular calibration and maintenance of all instruments, particularly microplate readers and pipettes, are critical for accurate and precise measurements.
Statistical Rigor: The use of appropriate statistical methods to calculate IC50 values and assess data variability is non-negotiable.[19] Reporting measures of variability, such as standard deviation or confidence intervals, is crucial for interpreting the significance of the results.
Conclusion: A Pathway to Robust and Reproducible Data
This guide has outlined a comprehensive and logical framework for assessing the biological activity and data reproducibility of a novel sulfonamide, N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, as a potential carbonic anhydrase inhibitor. By employing a combination of biochemical and cell-based assays with rigorous controls and statistical analysis, researchers can generate trustworthy and reproducible data. This approach not only validates the biological activity of the compound but also provides a solid foundation for further preclinical development. The principles and protocols detailed herein are broadly applicable to the characterization of other novel enzyme inhibitors, emphasizing the universal importance of reproducibility in the scientific endeavor.
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. [Link]
Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness | Journal of Applied Physiology. [Link]
Comparability of Mixed IC50 Data – A Statistical Analysis - PMC - NIH. [Link]
Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. [Link]
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches | ACS Medicinal Chemistry Letters. [Link]
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. [Link]
A Comparative Crystallographic Guide to N-Aryl and N-Benzyl Sulfamides: Structural Insights for Drug Discovery
This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallography data for N-benzyl and N-aryl sulfamides. In the absence of publicly available crystallographic data for N-(4-methylbenzyl)-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallography data for N-benzyl and N-aryl sulfamides. In the absence of publicly available crystallographic data for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, this guide will focus on the structurally analogous compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide , and compare its solid-state conformation and intermolecular interactions with other relevant sulfamide derivatives. This approach offers valuable insights into the supramolecular chemistry of this important class of compounds, which is crucial for researchers, scientists, and professionals in drug development. The principles and methodologies discussed herein are directly applicable to the crystallographic studies of novel sulfamide-based compounds.
The Significance of Structural Analysis in Sulfamide-Based Drug Design
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The three-dimensional structure of these molecules, dictated by their solid-state packing and intermolecular interactions, profoundly influences their physicochemical properties such as solubility, stability, and bioavailability.[1][2] Understanding these structural nuances is paramount in rational drug design and development. X-ray crystallography remains the gold standard for elucidating these atomic-level details, providing a precise map of molecular conformation and supramolecular assembly.[3][4][5]
Experimental Workflow for Single-Crystal X-ray Diffraction of Sulfamides
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, emphasizing the causality behind each experimental choice.
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of sulfamide compounds.
Step 1: Synthesis and Purification
The synthesis of N-substituted sulfonamides, such as 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, is typically achieved through a nucleophilic substitution reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.
Protocol for the Synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide:
Reaction Setup: Dissolve 4-methylbenzylamine in a suitable solvent like dichloromethane.
Addition of Base: Add a base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.
Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture.
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
Workup: Upon completion, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.
Causality: High purity of the starting material is critical for successful crystallization. Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disordered or poorly diffracting crystals.[6]
Step 2: Crystal Growth: The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is paramount.
Common Crystallization Techniques for Sulfonamides:
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
Solvent-Antisolvent Diffusion: The compound is dissolved in a "good" solvent, and an "antisolvent" (in which the compound is poorly soluble) is carefully layered on top or allowed to diffuse in slowly. This gradual change in solvent composition induces crystallization.[1]
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Troubleshooting Common Crystallization Problems:
"Oiling out": The compound separates as a liquid instead of a solid. This often occurs when the melting point of the solid is lower than the solution temperature. To mitigate this, one can try using a lower crystallization temperature, a different solvent system, or adding a seed crystal.[1][6]
Amorphous Precipitate: Rapid precipitation leads to a disordered solid. Slowing down the crystallization process by reducing the rate of cooling or evaporation is crucial.[1]
Polymorphism: The ability of a compound to exist in multiple crystalline forms. The choice of solvent and crystallization conditions can influence which polymorph is obtained.[1]
Protocol for Crystallization of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide:
Single crystals of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide have been successfully grown by slow evaporation from an ethanol solution at room temperature.
Causality: Slow and controlled crystal growth is essential to allow molecules to arrange themselves in a highly ordered, three-dimensional lattice, which is a prerequisite for obtaining high-quality diffraction data.[7]
Step 3: Data Collection and Processing
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Typical Data Collection Parameters:
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The choice depends on the crystal's composition and size.
Temperature: Data is often collected at low temperatures (e.g., 100-173 K) to minimize thermal vibrations of the atoms, leading to higher resolution data.
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
The collected images are then processed to integrate the diffraction spots and correct for experimental factors, yielding a file of reflection intensities.
Step 4: Structure Solution, Refinement, and Validation
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like "direct methods" or the Patterson method.
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit.
Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
Comparative Structural Analysis of N-Aryl and N-Benzyl Sulfamides
The following table summarizes key crystallographic and geometric parameters for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide and several other structurally related sulfamides. This comparison highlights the influence of different substituents on the molecular conformation and crystal packing.
A key feature of sulfonamides is the geometry around the sulfur atom and the torsional flexibility of the S-N bond. In 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, the C-S-N-C torsion angle of -65.2(2)° indicates a twisted conformation. This is a common feature in many sulfonamides and is influenced by the steric bulk of the substituents on the nitrogen and sulfur atoms.[12] For instance, in N-allyl-N-benzyl-4-methylbenzenesulfonamide, where the nitrogen is disubstituted, the C-S-N-C torsion angle is 84.2(2)°.[8][9] The presence of the larger naphthyl group in N-(1-naphthyl)benzenesulfonamide results in a C-S-N-C torsion angle of -70.14(2)°.[11]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of sulfonamides is predominantly governed by hydrogen bonds involving the sulfonamide N-H proton and the sulfonyl oxygen atoms. In 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, N-H···O hydrogen bonds link the molecules into ribbons. These ribbons are further interconnected by C-H···π interactions, forming a three-dimensional network.
The presence of different functional groups can introduce additional intermolecular interactions. For example, in (E)-N'-(2-methylbenzylidene)-4-nitrobenzenesulfonohydrazide, the nitro group also participates in hydrogen bonding.[10] In N-(1-naphthyl)benzenesulfonamide, π-π stacking interactions between the naphthyl rings play a significant role in the crystal packing.[11]
The hypothetical structure of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide would likely exhibit a combination of these interactions. The N-H of the sulfamide would be a primary hydrogen bond donor, while the sulfonyl oxygens would be acceptors. The aromatic rings (4-methylbenzyl and 2-thienylmethyl) would be expected to participate in C-H···π and potentially π-π stacking interactions. The sulfur atom of the thiophene ring could also act as a weak hydrogen bond acceptor.
Conclusion: From Crystal Structure to Drug Development
This guide has provided a comprehensive overview of the crystallographic analysis of N-benzyl and N-aryl sulfamides, using 4-methyl-N-(4-methylbenzyl)benzenesulfonamide as a central example. The detailed experimental protocols and comparative structural analysis underscore the importance of single-crystal X-ray diffraction in understanding the solid-state properties of these pharmaceutically relevant compounds.
The insights gained from these studies, particularly concerning molecular conformation and intermolecular interactions, are invaluable for:
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance to ensure the selection of the most stable and bioavailable form.[2]
Salt and Co-crystal Design: Engineering new solid forms with improved physicochemical properties.
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a molecule with its biological activity to guide the design of more potent and selective drug candidates.
By applying the principles and methodologies outlined in this guide, researchers can effectively leverage the power of X-ray crystallography to accelerate the discovery and development of novel sulfamide-based therapeutics.
References
Stenfors, B., Ngassa, F. N., Biros, S., & Staples, R. J. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
Shmelev, A. S., et al. (2021). Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. Molecular Pharmaceutics, 18(9), 3464-3475.
Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
Asiri, A. M., et al. (2024). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide.
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
Salian, S. R., et al. (2019). Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides.
Shakuntala, K., et al. (2011). N-(1-Naphthyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2831.
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
Banna, M. H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative.
Stout, T. J. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1823, 147-160.
ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. [Link]
Chadha, R., et al. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. RSC Advances, 11(12), 6906-6928.
ResearchGate. (2025). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. [Link]
Euler, H. (2005). Crystal structure of N-benzy 1-N- 1,3,4-tetramethyl- 2,5-dioxo-4-imidazolidinecarboxamide, C15H19N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 220(1-4), 389-390.
Executive Summary & Immediate Action Plan N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is a sulfur-nitrogen-containing organic compound typically used as a pharmaceutical intermediate or enzyme inhibitor. Due to the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action Plan
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is a sulfur-nitrogen-containing organic compound typically used as a pharmaceutical intermediate or enzyme inhibitor. Due to the presence of the thiophene moiety and the sulfamide core , this compound presents specific combustion hazards (
and evolution) and potential aquatic toxicity.
Core Disposal Directive:
Solid Waste: Dispose of as Hazardous Chemical Solid . Do NOT dispose of in municipal trash.
Liquid Waste: Segregate into Non-Halogenated Organic Waste streams (unless dissolved in halogenated solvents).
Incineration Requirement: Waste manifests must note "High Sulfur Content" to ensure downstream incinerators utilize appropriate flue gas scrubbing.
Chemical Profile & Hazard Identification
To ensure safe handling, we must understand the "Why" behind the disposal protocols. This compound is not explicitly P-listed or U-listed under US EPA RCRA regulations by name, but it must be classified based on Generator Knowledge of its functional groups.
Feature
Structural Component
Hazard Implication
Core
Sulfamide Linker ()
Thermal decomposition releases Nitrogen Oxides () and Sulfur Oxides ().[1]
Moiety A
Thiophene Ring
Aquatic Toxicity and potential neurotoxicity. Flammable in liquid precursor form.[2]
RCRA Classification: Likely D001 (Ignitable) if in solvent; otherwise, treat as Toxic/Irritant.
Critical Safety Note: Thiophene derivatives can be reactive toward strong oxidizers (e.g., Nitric Acid, Peroxides).[2] NEVER add this compound to waste containers containing oxidizing agents.
Waste Characterization & Segregation Logic
Effective disposal relies on strict segregation at the point of generation. Mixing waste streams complicates incineration and increases cost/risk.
Decision Logic: Waste Stream Determination
Figure 1: Decision matrix for segregating sulfamide waste based on physical state and solvent carrier.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound/Powder)
Applicable for: Expired shelf-life samples, spilled powder, or synthesis solids.
Containment: Transfer the solid into a clear, sealable polyethylene bag (4 mil thickness minimum).
Secondary Containment: Place the sealed bag into a secondary wide-mouth HDPE jar or a dedicated "Solid Waste" drum.
Labeling:
Attach a hazardous waste tag.
Chemical Name: Write full name (do not use abbreviations like "Compound X").
Constituents: List "Sulfamide derivative, Thiophene derivative."
Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (Nitric acid, Piranha solution) or active metals.
Solvent Identification:
Scenario 1 (Standard): If dissolved in Methanol, Ethanol, Acetone, or DMSO
Pour into Non-Halogenated Waste.
Scenario 2 (Extraction): If dissolved in Dichloromethane (DCM) or Chloroform
Pour into Halogenated Waste.
pH Adjustment: If the solution is highly acidic (pH < 2) or basic (pH > 12) due to workup, neutralize to pH 5–9 before adding to the organic solvent drum to prevent drum corrosion or exothermic reactions.
Log Entry: Record the volume and approximate concentration of the sulfamide on the waste log sheet.
Emergency Spill Response
In the event of a benchtop spill, autonomy and speed are critical.
Figure 2: Operational workflow for managing minor laboratory spills.
Specific Spill Notes:
Powder Spill: Do not dry sweep vigorously; this generates dust. Use a wet paper towel or oil-impregnated sweeping compound to trap particulates.
Decontamination: Wash the surface with a dilute surfactant (soap) solution. Do not use bleach immediately, as it may react with sulfur/amine residues.
Regulatory Framework & Compliance
This protocol adheres to the following regulatory standards. Ensure your facility's EHS officer reviews these against local/state variations.
US EPA RCRA (40 CFR 261):
While not explicitly listed, this waste must be characterized by the generator.
Characteristic of Ignitability (D001): Applies if the waste is a liquid with flash point < 60°C (driven by the solvent).
Toxicity: Due to the thiophene ring, the "Precautionary Principle" mandates treating it as toxic to aquatic life.
DOT (Department of Transportation):
If shipping pure compound: Likely Class 6.1 (Toxic Substance) or Class 9 (Miscellaneous Hazardous Material) depending on
data (often unavailable for research compounds, requiring Class 9 default).
References
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
[Link]
National Institutes of Health (NIH) - PubChem. Thiophene Safety and Hazards Data. (Used for moiety-based hazard assessment).
[Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
[Link]
A Researcher's Guide to the Safe Handling of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide: Personal Protective Equipment and Disposal
As a novel compound within the broader class of sulfamides, N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide requires a cautious and well-informed approach to laboratory handling. While a specific Safety Data Sheet (SDS)...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel compound within the broader class of sulfamides, N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide requires a cautious and well-informed approach to laboratory handling. While a specific Safety Data Sheet (SDS) for this compound is not yet established, a comprehensive safety protocol can be developed by examining the known hazards of structurally related sulfamides and adhering to established best practices for handling research chemicals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Understanding the Potential Hazards
Sulfonamide-based compounds are widely used in medicinal chemistry and can exhibit a range of biological activities.[1][2] While the specific toxicological properties of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide are uncharacterized, data from analogous compounds provide a basis for a conservative risk assessment. Structurally similar chemicals, such as 2-Thiophenesulfonamide and various acetamidobenzenesulfonamides, are known to be harmful if swallowed, in contact with skin, or inhaled.[3][4] They are also documented to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, it is prudent to handle N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide as a potentially hazardous substance, with a focus on minimizing all routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE).[6][7] For any work involving N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, the following minimum PPE is mandatory[7][8]:
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect clothing and skin from potential splashes and spills.[6][9]
Eye Protection: Safety glasses meeting ANSI Z87.1 standards are the minimum requirement.[9] However, given the potential for eye irritation, chemical splash goggles are highly recommended, especially when handling the solid compound or solutions.[8][9]
Gloves: Disposable nitrile gloves are the standard for providing protection against incidental chemical contact.[8] It is crucial to change gloves immediately if they become contaminated.[8] For prolonged handling or when working with larger quantities, double-gloving or using a more robust chemical-resistant glove may be appropriate.[8]
Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for all laboratory work to protect the lower body and feet from spills and falling objects.[6][9]
The following table summarizes the essential PPE for various laboratory operations involving N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide:
Not typically required if performed in a fume hood
Running Reactions
Flame-resistant lab coat
Safety glasses (minimum); goggles recommended
Disposable nitrile gloves
Not typically required if performed in a fume hood
Post-Reaction Workup and Purification
Flame-resistant lab coat
Chemical splash goggles and face shield
Chemical-resistant gloves (e.g., neoprene or butyl rubber)
Not typically required if performed in a fume hood
Step-by-Step PPE Protocol: A Self-Validating System
To ensure maximum protection, the process of donning and doffing PPE must be systematic. The following workflow is designed to prevent cross-contamination and ensure the user's safety.
PPE Donning and Doffing Workflow
Donning Procedure:
Lab Coat: Fasten the lab coat completely.
Respiratory Protection (if required): If working with the solid compound outside of a chemical fume hood, an N95 respirator is recommended to prevent inhalation of fine particles.[6] Ensure a proper fit check is performed.
Eye and Face Protection: Put on safety goggles. If there is a significant splash risk, a face shield should be worn over the goggles.[8][9]
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure (to be performed at the exit of the laboratory):
Gloves: Remove gloves without touching the outside of the glove with bare skin.
Goggles/Face Shield: Remove eye and face protection from the back.
Lab Coat: Remove the lab coat, turning it inside out to contain any contamination.
Respirator: Remove the respirator from the back.
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational Safety and Spill Management
All handling of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, especially the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[10][11] In the event of a spill, the following steps should be taken:
Alert Personnel: Notify others in the immediate area.
Evacuate: If the spill is large or involves volatile solvents, evacuate the area.
Don Appropriate PPE: Before cleaning up a spill, ensure you are wearing the appropriate PPE, including double gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[5] For liquid spills, use an appropriate absorbent material.
Collection and Disposal: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[10]
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[10]
Disposal of N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide Waste
Proper disposal of chemical waste is critical to protect both personnel and the environment.[12] All waste containing N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide must be treated as hazardous waste.
Waste Segregation and Collection:
Solid Waste: Collect any solid N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, contaminated gloves, weigh boats, and other consumables in a clearly labeled, sealed container. The label should include the chemical name and the words "Hazardous Waste".
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Sharps Waste: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.
The following diagram outlines the decision-making process for the disposal of waste generated from working with N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide.
Waste Disposal Decision Tree
Disposal Procedure:
Characterize Waste: Accurately identify all components of the waste stream.[13]
Containerize and Label: Place waste in appropriate, sealed containers with clear labels indicating the contents.[13]
Segregate: Keep the waste segregated from other incompatible chemicals.
Contact EHS: Follow your institution's procedures for arranging the pickup and disposal of hazardous chemical waste by the Environmental Health and Safety office.[13] Never dispose of this chemical down the drain or in the regular trash.[10][14]
By adhering to these rigorous safety protocols, researchers can confidently handle N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, ensuring their personal safety and the integrity of their research environment.
References
Vertex AI Search. (n.d.). Laboratory Personal Protective Equipment (PPE) for Safety and Precision.
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
BenchChem. (2025). Application Notes and Protocols for Sulfurous Diamide (Sulfamide).
Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
BenchChem. (2025). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
Key Organics. (2017, December 1). Safety Data Sheet.
Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Fisher Scientific. (2025, December 26). Safety Data Sheet.
TCI Chemicals. (2025, April 2). Safety Data Sheet.
Angene Chemical. (2021, May 1). Safety Data Sheet.
Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.
University of Miami Environmental Health and Safety. (n.d.). Hazardous (Chemical) Waste Disposal Procedures.
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
Quimicafacil.net. (n.d.). Sulfonamide synthesis.
Cayman Chemical. (2025, October 29). 4-Acetamidobenzenesulfonamide - Safety Data Sheet.
National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem.
Google Patents. (n.d.). CN104925766A - Preparation method of sulfamide being intermediate of famotidine.
AK Scientific, Inc. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- Safety Data Sheet.
Cayman Chemical. (2025, June 3). Safety Data Sheet.
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate.
Suchetan, P. A., Foro, S., & Gowda, B. T. (2012). N-(4-Methylbenzoyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.